molecular formula C12H18N2O B3023161 (1-(4-Methoxyphenyl)pyrrolidin-3-YL)methanamine CAS No. 933723-96-7

(1-(4-Methoxyphenyl)pyrrolidin-3-YL)methanamine

Cat. No.: B3023161
CAS No.: 933723-96-7
M. Wt: 206.28 g/mol
InChI Key: NKHWOJQUGQNVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(4-Methoxyphenyl)pyrrolidin-3-yl)methanamine is a chemical compound with the CAS Registry Number 933723-96-7 and a molecular formula of C12H18N2O . This compound has a molecular weight of 206.3 g/mol and is offered with a high purity of 95% . It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers investigating pyrrolidine derivatives will find this compound of interest. Structurally similar compounds containing the pyrrolidin-3-yl)methanamine group have been identified in scientific literature as potential antagonists for various biological targets, suggesting this compound may serve as a valuable building block or intermediate in medicinal chemistry and pharmacology research . For example, some derivatives have been studied as potent and functionally active melanin-concentrating hormone receptor-1 antagonists, demonstrating good oral bioavailability in research models . Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information. All chemical specifications are detailed on the Certificate of Analysis (CofA).

Properties

IUPAC Name

[1-(4-methoxyphenyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)14-7-6-10(8-13)9-14/h2-5,10H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHWOJQUGQNVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 3-Aminomethyl-1-(4-methoxyphenyl)pyrrolidine Scaffold: A Privileged Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and its unique stereochemical and conformational properties.[1][2] This guide delves into the specific potential of the 3-Aminomethyl-1-(4-methoxyphenyl)pyrrolidine core, a scaffold poised for exploration in modern drug discovery. By deconstructing the scaffold into its constituent parts—the conformationally rigid pyrrolidine ring, the electronically significant N-(4-methoxyphenyl) group, and the versatile 3-aminomethyl handle—we will outline a strategic framework for its synthesis, biological evaluation, and optimization. This document serves as a technical primer for researchers, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on harnessing this scaffold for the development of novel therapeutic agents, particularly for complex central nervous system (CNS) disorders.

The Pyrrolidine Ring: A Foundation of Pharmacological Success

The five-membered, saturated nitrogen heterocycle known as the pyrrolidine ring is a recurring motif in a vast array of biologically active molecules.[2][3] Its utility in drug design is not accidental but is rooted in several key physicochemical properties:

  • Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a more sophisticated exploration of three-dimensional pharmacophore space compared to flat aromatic systems. This property, often termed "pseudorotation," is crucial for achieving high-affinity and selective interactions with complex protein binding sites.[1]

  • Stereochemical Richness: The potential for multiple stereogenic centers on the pyrrolidine ring provides a powerful tool for modulating biological activity and pharmacokinetic profiles. The spatial orientation of substituents can dramatically alter the binding mode to enantioselective targets like enzymes and receptors.[4]

  • Physicochemical Properties: The nitrogen atom imparts basicity and can act as a hydrogen bond acceptor, while an N-H group (if present) can be a hydrogen bond donor. These features enhance aqueous solubility and provide key interaction points with biological targets.[5]

The successful incorporation of the pyrrolidine scaffold is evident in a wide range of approved drugs, including the antihypertensive Enalapril, the antidepressant Rolipram, and the anticholinergic Procyclidine, demonstrating its versatility across diverse therapeutic areas.[2][6]

Deconstructing the Core: Strategic Analysis of the 3-Aminomethyl-1-(4-methoxyphenyl)pyrrolidine Scaffold

The title scaffold is a composite structure where each component is strategically poised to contribute to a desirable pharmacological profile.

  • The 1-(4-methoxyphenyl) Moiety: The direct attachment of an aryl group to the pyrrolidine nitrogen is a common feature in CNS-active agents. The 4-methoxyphenyl group, in particular, serves several functions. It introduces a degree of lipophilicity, which is often required for blood-brain barrier penetration. The methoxy group is an electron-donating substituent that can influence the basicity of the pyrrolidine nitrogen and participate in specific hydrogen bond interactions within a receptor binding pocket. Analogous structures, such as pyrovalerone derivatives, which feature an N-aryl group, are known to be potent inhibitors of monoamine transporters like the dopamine transporter (DAT) and norepinephrine transporter (NET).[7]

  • The 3-Aminomethyl Group: Placing a functional handle at the C3 position is a key strategic choice. The aminomethyl (-CH₂NH₂) group provides a basic center that can be critical for target engagement, often forming salt-bridge interactions with acidic residues (e.g., Aspartic Acid) in a binding site. Crucially, this primary amine serves as a versatile point for synthetic elaboration, allowing for the generation of large libraries of analogues (e.g., amides, sulfonamides, secondary/tertiary amines) to fine-tune potency, selectivity, and pharmacokinetic properties.

This combination of an N-aryl group and a C3-basic side chain creates a molecular framework with a high likelihood of activity at monoamine transporters, G-protein coupled receptors (GPCRs), or ion channels.

Synthetic Strategies: A Roadmap to the Core Scaffold

A robust and scalable synthetic route is paramount for the successful exploration of a new scaffold. A logical and efficient pathway to the 3-Aminomethyl-1-(4-methoxyphenyl)pyrrolidine core can be designed based on established chemical principles. The following workflow outlines a plausible multi-step synthesis.

G cluster_0 Pathway A: From Protected Precursor cluster_1 Pathway B: De Novo Ring Construction A1 Commercially Available (S)- or (R)-3-(Boc-aminomethyl)pyrrolidine A2 N-Arylation (e.g., Buchwald-Hartwig) A1->A2 1. 4-Bromoanisole 2. Pd Catalyst, Ligand, Base A3 Intermediate: Protected Scaffold A2->A3 A4 Deprotection (e.g., TFA, HCl) A3->A4 Acidic Conditions Target Target Scaffold: 3-Aminomethyl-1-(4-methoxyphenyl)pyrrolidine A4->Target B1 Acyclic Precursor (e.g., substituted ester) B2 [3+2] Cycloaddition B1->B2 Azomethine Ylide B3 Functional Group Interconversion B2->B3 Reduction/Modification B3->Target caption Fig 1. Proposed Synthetic Workflows

Caption: High-level overview of potential synthetic routes to the target scaffold.

Experimental Protocol: N-Arylation via Buchwald-Hartwig Coupling (Pathway A)

This protocol describes the key step of coupling the pyrrolidine core with the aryl halide.

Materials:

  • (R)-3-((tert-butoxycarbonyl)amino)methyl)pyrrolidine

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.05 equiv), and Sodium tert-butoxide (1.4 equiv). The flask is evacuated and backfilled with argon three times.

  • Reagent Addition: Anhydrous toluene is added, followed by (R)-3-((tert-butoxycarbonyl)amino)methyl)pyrrolidine (1.0 equiv) and 4-bromoanisole (1.1 equiv).

  • Reaction: The reaction mixture is heated to 100 °C and stirred under argon for 12-18 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the protected intermediate, (R)-tert-butyl ((1-(4-methoxyphenyl)pyrrolidin-3-yl)methyl)carbamate.

  • Deprotection: The purified intermediate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure to yield the target scaffold as its hydrochloride salt.

Target Exploration and Structure-Activity Relationship (SAR) Strategy

The scaffold's structural similarity to known monoamine reuptake inhibitors makes this class of proteins a primary hypothetical target. A systematic SAR campaign is essential to identify potent and selective ligands.

SAR_Strategy cluster_R1 R1: Aminomethyl Modification cluster_R2 R2: Aryl Ring Substitution cluster_R3 R3: Pyrrolidine Stereochemistry Core Core Scaffold 3-Aminomethyl-1-(4-methoxyphenyl)pyrrolidine R1_node Vary Amine Substitution - Methyl, Ethyl (2°) - Dimethyl (3°) - Acyl (Amides) - Sulfonyl (Sulfonamides) Core->R1_node Diversify at C3 R2_node Probe Electronic & Steric Effects - Halogens (Cl, F) - Electron-donating (CH₃) - Electron-withdrawing (CF₃, CN) Core->R2_node Modify Phenyl Ring R3_node Synthesize and Test Enantiomers - (R)-enantiomer - (S)-enantiomer Core->R3_node Explore Stereoisomers Assay Biological Evaluation - DAT, NET, SERT Binding - Functional Uptake Assays - In vitro DMPK R1_node->Assay R2_node->Assay R3_node->Assay Optimization Lead Optimization Potency, Selectivity, PK/PD Assay->Optimization caption Fig 2. SAR Exploration Workflow

Caption: A logical workflow for a structure-activity relationship (SAR) campaign.

Hypothetical SAR Data Table

The following table outlines potential outcomes from an initial SAR screen, guiding subsequent optimization efforts. The rationale is based on known SAR for related monoamine transporter inhibitors.[7][8]

Compound IDR1 (on -NH₂)R2 (on Phenyl)StereocenterDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Rationale for Change
Core-01 H4-OCH₃Racemic150250>1000Establish baseline activity of the primary amine.
Core-02R H4-OCH₃R80120>1000Determine the eutomer (more active enantiomer).
Core-02S H4-OCH₃S9501100>1000Confirm stereoselectivity of the target.
Core-03 CH₃4-OCH₃R4590>1000Secondary amine may improve potency/lipophilicity.
Core-04 H4-ClR6575>1000Halogen may engage in specific interactions.
Core-05 H3,4-diClR1535850Dichloro substitution often enhances DAT/NET potency.[7]

Protocol for Biological Evaluation: Monoamine Transporter Binding Assay

To validate the hypothesis that this scaffold targets monoamine transporters, a competitive radioligand binding assay is the first-line experimental approach.

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • HEK293 cell membranes stably expressing hDAT, hNET, or hSERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Citalopram (for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare a serial dilution of test compounds in assay buffer (e.g., from 100 µM to 1 pM).

  • Assay Plate Setup: In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), and the appropriate radioligand at a concentration near its Kd value.

  • Competitive Binding: Add the serially diluted test compounds to the wells. For total binding, add buffer only. For non-specific binding, add a saturating concentration of the respective non-specific inhibitor.

  • Incubation: Incubate the plates at room temperature (or 4°C for hNET) for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_pathway Simplified Dopaminergic Synapse presynaptic Presynaptic Neuron Dopamine (DA) postsynaptic Postsynaptic Neuron D1/D2 Receptors presynaptic:dop->postsynaptic:rec Signal Transduction dat Dopamine Transporter (DAT) presynaptic:dop->dat Reuptake dat->presynaptic Recycling scaffold Scaffold (DAT Inhibitor) scaffold->dat Blocks caption Fig 3. Hypothesized Mechanism of Action

Caption: The scaffold acting as a dopamine reuptake inhibitor.

Future Directions and Potential Liabilities

The 3-Aminomethyl-1-(4-methoxyphenyl)pyrrolidine scaffold represents a promising starting point for developing CNS-targeted agents.

Opportunities:

  • High Selectivity: Fine-tuning the SAR could lead to compounds with high selectivity for one monoamine transporter over the others, which is often desirable for minimizing side effects.

  • Polypharmacology: Alternatively, balanced dual-inhibition (e.g., of DAT and NET) could be intentionally pursued, as this profile has shown efficacy in treating conditions like ADHD and depression.[8]

  • Beyond Transporters: The scaffold's structural elements may allow it to interact with other CNS targets, such as sigma receptors or certain GPCRs, which could be explored in broader screening panels.

Potential Liabilities:

  • Metabolic Stability: The 4-methoxy group is a potential site for O-demethylation by cytochrome P450 enzymes. The pyrrolidine ring itself can also be a site of metabolism. Early in vitro ADME studies will be critical.[5]

  • Off-Target Activities: Scaffolds of this type can sometimes exhibit activity at hERG channels or other antitargets. Early counter-screening is essential to de-risk the chemical series.

  • Abuse Potential: Potent DAT inhibitors can have abuse liability. The kinetic properties of target binding (association/dissociation rates) and functional effects in behavioral models must be carefully evaluated.[9]

Conclusion

The 3-Aminomethyl-1-(4-methoxyphenyl)pyrrolidine core is a strategically designed scaffold that leverages the well-established benefits of the pyrrolidine ring while incorporating features tailored for CNS targets. Its synthetic tractability and multiple points for diversification make it an attractive framework for library synthesis and lead optimization. By employing a systematic approach to synthesis, SAR exploration, and biological evaluation as outlined in this guide, research teams can efficiently probe the therapeutic potential of this scaffold and pave the way for the discovery of novel, high-value clinical candidates.

References

  • Özkan, İ., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

  • Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Meltzer, P. C., et al. (2002). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • Özkan, İ., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Strategic Sourcing & Technical Profile: (1-(4-Methoxyphenyl)pyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to assist drug discovery professionals in sourcing, synthesizing, and handling (1-(4-Methoxyphenyl)pyrrolidin-3-yl)methanamine .

Executive Summary

This compound is a specialized heterocyclic building block characterized by a pyrrolidine core substituted with an electron-rich p-anisyl group at the N1 position and a primary methanamine tail at the C3 position.

In drug discovery, this scaffold serves as a critical "linker-diver" moiety. The p-anisyl group provides lipophilic bulk and potential


-stacking interactions, while the primary amine offers a versatile handle for amide coupling, reductive amination, or sulfonylation to generate diverse libraries.

Market Status:

  • Commodity Status: Low. This is not a standard catalog item at major commodity suppliers (e.g., Sigma-Aldrich, Fisher).

  • Availability: Predominantly available via Make-to-Order (MTO) or Virtual Libraries (Enamine REAL, WuXi LabNetwork).

  • Recommendation: For quantities <1g, utilize aggregator databases (MolPort/ChemSpace). For >1g or recurring needs, in-house synthesis is the most cost-effective and reliable strategy due to the high availability of precursors.

Chemical Profile & Specifications

PropertySpecification
Systematic Name [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanamine
Common Synonyms 3-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidine
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Predicted LogP ~1.8 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 2 / 3
pKa (Conjugate Acid) ~9.5 (Primary amine), ~2.0 (Aniline nitrogen - extremely low basicity due to resonance)
CAS Number Not widely assigned (Search via SMILES for accuracy)
SMILES COc1ccc(N2CCC(CN)C2)cc1

Supply Chain Landscape & Pricing

Because this compound is often absent from "In-Stock" catalogs, pricing is volatile and dependent on the synthesis tier.

Supplier Tier Analysis
Supplier TypeExamplesTypical Lead TimeEstimated Price (1g)Reliability
Tier 1: Commodity Sigma, FisherN/A (Usually OOS)N/ALow
Tier 2: Aggregators MolPort, ChemSpace2–4 Weeks$400 – $800Medium
Tier 3: CRO/Custom Enamine, WuXi4–6 Weeks$1,500 – $3,000High
In-House Synthesis (See Protocol Below)3–5 Days<$150 (Materials) Highest

Critical Insight: Do not rely on "In-Stock" flags from Tier 2 vendors without verification. These often reflect virtual inventory. Always request a current batch analysis before issuing a PO.

Technical Synthesis Guide (The "Make" Strategy)

Given the high markup on custom synthesis, the most robust approach for a medicinal chemistry team is to synthesize this compound from commercially available precursors.

Retrosynthetic Logic

Direct alkylation of pyrrolidine derivatives with 4-haloanisoles is possible but requires protection of the primary amine to prevent polymerization or bis-arylation.

  • Precursor A: 4-Bromoanisole (Commodity).

  • Precursor B: tert-butyl (pyrrolidin-3-ylmethyl)carbamate (CAS: 140691-15-6).

Synthesis Workflow (DOT Visualization)

SynthesisRoute SM1 4-Bromoanisole (Cheap Commodity) Step1 Step 1: Buchwald-Hartwig Pd2(dba)3, Xantphos NaOtBu, Toluene, 100°C SM1->Step1 SM2 3-(Boc-aminomethyl) pyrrolidine (CAS: 140691-15-6) SM2->Step1 Inter Intermediate: N-Boc-1-(4-methoxyphenyl)... (Stable Solid) Step1->Inter C-N Coupling Step2 Step 2: Deprotection TFA / DCM or 4M HCl / Dioxane Inter->Step2 Product TARGET: (1-(4-Methoxyphenyl) pyrrolidin-3-yl)methanamine Step2->Product Boc Removal

Figure 1: Recommended 2-step synthesis route utilizing Buchwald-Hartwig amination followed by acidic deprotection.

Detailed Protocol
Step 1: Buchwald-Hartwig Coupling

Objective: Couple the secondary amine of the pyrrolidine ring to the aryl bromide.

  • Reagents:

    • tert-butyl (pyrrolidin-3-ylmethyl)carbamate (1.0 equiv)

    • 4-Bromoanisole (1.1 equiv)

    • Pd2(dba)3 (2 mol%)

    • Xantphos (4 mol%) (Ligand choice is critical for electron-rich aryls)

    • NaOtBu (Sodium tert-butoxide) (1.5 equiv)

    • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M).

  • Procedure:

    • Charge an oven-dried flask with Pd source, Ligand, and Base under Argon.

    • Add solvent, then add the amine and aryl bromide.

    • Heat to 100°C for 12–16 hours. Monitor by LCMS (Look for M+H of Intermediate).

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 2: Boc-Deprotection

Objective: Reveal the primary amine.

  • Reagents: TFA (Trifluoroacetic acid) in DCM (1:4 ratio) OR 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM.

    • Add TFA dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Critical Workup: The product will be a TFA salt. To obtain the free base, partition between DCM and saturated NaHCO₃ (aq). Dry organic layer over Na₂SO₄ and concentrate.

    • Storage: Store under inert gas at -20°C. Primary amines can absorb CO₂ from air (carbamate formation).

Application in Drug Discovery

This scaffold is particularly valuable in GPCR and Kinase programs.

  • Linker Geometry: The 3-substituted pyrrolidine creates a non-planar, "kinked" geometry, which improves solubility and metabolic stability compared to flat piperazine or phenyl linkers.

  • Electronic Effects: The p-methoxy group is an electron-donating group (EDG). It increases the electron density of the N1-phenyl ring, potentially strengthening cation-

    
     interactions in a binding pocket.
    
  • SAR Exploration:

    • Methoxy replacement: Easily swap 4-Bromoanisole for 4-Bromobenzonitrile or 4-Bromopyridine to scan electronic preferences.

    • Chirality: The C3 position is chiral. The synthesis above produces a racemate. For clinical candidates, use chiral HPLC or start with enantiopure (R)- or (S)-3-(Boc-aminomethyl)pyrrolidine.

References

  • Buchwald-Hartwig Amination Standards

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Precursor Availability (Boc-Amine)

    • Enamine Building Blocks Catalog. "tert-butyl (pyrrolidin-3-ylmethyl)
  • Safety Data (4-Bromoanisole)

    • PubChem Compound Summary. "1-Bromo-4-methoxybenzene."
  • Reaction Optimization for Pyrrolidines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

Methodological & Application

Reductive amination protocols for 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reductive Amination Protocols for 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine

Introduction & Executive Summary

Target Molecule: 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine Chemotype: Primary aliphatic amine on an N-aryl pyrrolidine scaffold. Primary Application: Synthesis of GPCR ligands, kinase inhibitors, and CNS-active agents.

This guide details the reductive amination of 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine , a versatile building block in medicinal chemistry. The presence of the p-anisyl group at the pyrrolidine N1 position modulates the basicity of the ring nitrogen, while the C3-methanamine remains a highly nucleophilic primary amine.

The Challenge: The primary amine (-CH₂NH₂) is prone to over-alkylation (forming tertiary amines) and dimerization if reaction conditions are not strictly controlled. Furthermore, the electron-rich p-anisyl group requires avoidance of harsh acidic conditions that could lead to demethylation or electrophilic aromatic substitution side reactions.

The Solution: We present two validated protocols:

  • Method A (STAB): The industry-standard, mild protocol using Sodium Triacetoxyborohydride for aldehydes.

  • Method B (Ti-Mediated): A Lewis-acid promoted protocol using Titanium(IV) Isopropoxide for ketones and sterically hindered substrates.

Mechanistic & Retrosynthetic Analysis

Reductive amination proceeds through the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is then reduced to the amine.

Key Mechanistic Insight: To prevent over-alkylation (dialkylation) of the primary amine, the reducing agent must be selective for the protonated imine over the aldehyde/ketone and the resulting secondary amine. Sodium Triacetoxyborohydride (STAB) is preferred because it is less basic and reduces imines much faster than aldehydes, whereas Sodium Borohydride (NaBH₄) is too aggressive and can reduce the aldehyde to an alcohol before imine formation is complete.

Visualizing the Pathway:

ReactionPathway cluster_control Critical Control Point Start Primary Amine (Target Scaffold) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde Aldehyde Carbonyl (R-CHO) Aldehyde->Hemiaminal Imine Imine (R-CH=N-R') Hemiaminal->Imine - H2O (Equilibrium) Product Secondary Amine (Mono-alkylated) Imine->Product Reduction (STAB/NaBH4) SideProduct Tertiary Amine (Over-alkylation) Product->SideProduct + Aldehyde + Reductant

Figure 1: Reaction pathway highlighting the critical control point to prevent over-alkylation.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best For: Aldehydes, unhindered ketones, and acid-sensitive substrates. Reference: Abdel-Magid, A. F. et al. J. Org.[1][2][3][4][5] Chem.1996 .[1][2][3][5]

Reagents & Materials
  • Amine: 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine (1.0 equiv)

  • Carbonyl: Aldehyde (1.0–1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[3][5] Note: DCE is faster, but THF is greener.

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) — Optional, accelerates imine formation.

Step-by-Step Procedure
  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve the amine (1.0 mmol) in DCE (5 mL).

  • Carbonyl Addition: Add the aldehyde (1.05 mmol).

    • Expert Tip: If the aldehyde is unstable or prone to polymerization, add it slowly.

  • Imine Formation (Optional but Recommended): Stir for 15–30 minutes at room temperature. This allows the imine equilibrium to establish before reduction, favoring mono-alkylation.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Acidification (If needed): If the reaction is sluggish (monitored by LCMS), add Acetic Acid (1.0 equiv).

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS for the disappearance of the amine and appearance of the product (M+H).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

Protocol B: Titanium(IV) Isopropoxide / NaBH₄

Best For: Ketones, sterically hindered aldehydes, or "difficult" amines. Reference: Mattson, R. J. et al. J. Org.[6] Chem.1990 .[6]

Reagents & Materials
  • Amine: 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine (1.0 equiv)

  • Carbonyl: Ketone (1.1–1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2–1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Ethanol (absolute) or Methanol.

Step-by-Step Procedure
  • Complexation: In a dry vial under inert atmosphere (N₂/Ar), combine the amine (1.0 mmol) and ketone (1.1 mmol).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 mmol) neat.

    • Caution: Ti(OiPr)₄ is moisture sensitive. Use a syringe.

  • Incubation: Stir the neat/concentrated mixture at room temperature for 1 hour.

    • Mechanism:[4] The Titanium acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine/enamine species.

  • Dilution: Dilute the viscous mixture with Ethanol (4 mL).

  • Reduction: Carefully add NaBH₄ (1.5 mmol) in small portions.

    • Safety: Exothermic evolution of H₂ gas. Ensure venting.

  • Workup: Quench with 1N NaOH or aqueous NH₄OH. A white precipitate (TiO₂) will form. Filter through a Celite pad to remove titanium salts.

Purification Strategy: SCX-2 Solid Phase Extraction

For high-throughput synthesis or library generation, traditional column chromatography is inefficient. Use Strong Cation Exchange (SCX-2) cartridges.

Workflow:

  • Load: Load the crude reaction mixture (dissolved in MeOH/DCM) onto a pre-conditioned SCX-2 cartridge.

  • Wash: Flush with Methanol (3 column volumes).

    • Result: Neutral impurities (excess aldehyde, borate salts, non-basic byproducts) pass through. The amine product sticks to the sulfonic acid resin.

  • Elute: Release the product using 2M Ammonia in Methanol (2 column volumes).

  • Finish: Concentrate the filtrate in vacuo to yield the free base secondary amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Over-alkylation (Tertiary Amine) Reducing agent too reactive or added too fast.Use STAB instead of NaCNBH₃/NaBH₄. Pre-stir amine + aldehyde for 30 mins before adding reductant.
No Reaction (Ketones) Steric hindrance or poor electrophilicity.Switch to Method B (Ti-mediated) . Heat the imine formation step to 50°C before reduction.
Low Yield / Incomplete Conversion Imine hydrolysis or wet solvents.Ensure solvents are dry (DCE/THF). Add molecular sieves (4Å) during imine formation.
"Sticky" Boron Salts Incomplete quench.Use Rochelle's Salt (Potassium sodium tartrate) solution for the quench if an emulsion forms.

Decision Matrix

DecisionTree Start Start: Choose Carbonyl Type Is it an Aldehyde or Ketone? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone Stable Is it Acid Sensitive? Aldehyde->Stable MethodA Method A: STAB (Standard) Ketone->MethodA Simple/Reactive Ketone MethodB Method B: Ti(OiPr)4 (Forcing Conditions) Ketone->MethodB Standard Ketone Stable->MethodA No Stable->MethodA Yes (STAB is mild)

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][4][5]J. Org.[1][2][3][5][6] Chem. 1996, 61, 3849–3862.[1][2][3][4][5] [Link]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[6] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[6]J. Org.[1][2][3][5][6] Chem. 1990, 55, 2552–2554.[6] [Link]

  • Bhattacharyya, S. Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination.[6]J. Chem. Soc., Perkin Trans. 1 1994, 1–2. [Link]

Sources

Using 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine as a linker in PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Rigid PROTACs using 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine

Executive Summary

This guide details the application of 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine as a rigidifying linker scaffold in the design of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional flexible linkers (e.g., PEG, alkyl chains), this heterocyclic scaffold offers reduced entropic penalties upon binding and improved physicochemical properties, addressing common challenges in PROTAC oral bioavailability and cellular permeability.

This document provides a comprehensive rationale for scaffold selection, a validated synthetic workflow for heterobifunctional activation, and protocols for ternary complex assessment.

Scientific Rationale: The Shift to Rigid Linkers

The "Linkerology" Challenge

Early PROTACs relied heavily on flexible polyethylene glycol (PEG) or alkyl chains.[1][2] While synthetically accessible, these linkers often suffer from:

  • High Entropic Penalty: The flexible chain must "collapse" into a specific conformation to enable the ternary complex, reducing binding affinity (

    
    ).
    
  • Poor Permeability: Long PEG chains increase the polar surface area (PSA), limiting passive diffusion across cell membranes.

The Pyrrolidine Advantage

The 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine scaffold introduces defined vector geometry.

  • Conformational Restriction: The pyrrolidine ring locks the orientation of the exit vectors, pre-organizing the molecule for binding.

  • Solubility & Metabolism: The tertiary aniline nitrogen (N1) modulates basicity and lipophilicity (LogD), while the phenyl ring allows for

    
     interactions within the E3 ligase or Target Protein (POI) binding pockets.
    
  • Masked Functionality: The 4-methoxyphenyl group serves as a "masked" phenol. Through O-demethylation, it reveals a hydroxyl handle for ether-based conjugation, creating a robust Amine-to-Phenol heterobifunctional linker.

Table 1: Comparative Analysis of Linker Classes

FeatureFlexible Linkers (PEG/Alkyl)Rigid Pyrrolidine ScaffoldImpact on PROTAC
Conformational Freedom High (Floppy)Low (Restricted)Rigid linkers improve

(Entropy)
Oral Bioavailability Generally LowModerate to HighReduced PSA and rotatable bonds
Selectivity Low (Promiscuous)HighGeometry forces specific E3-POI pairing
Metabolic Stability Low (Oxidative cleavage)HighCyclic amines are often more stable

Strategic Synthetic Protocol

The core challenge with this building block is that it appears monofunctional (one amine). To function as a linker, we must activate the "masked" handle. The following workflow describes the Amine-First, Phenol-Second strategy.

Workflow Visualization

SyntheticWorkflow Start Scaffold: 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine Step1 Step 1: Amide Coupling (Attach Ligand A-COOH) Start->Step1 HATU/DIPEA Inter1 Intermediate: Ligand A-Linker-OMe Step1->Inter1 Step2 Step 2: O-Demethylation (BBr3 or HBr) Inter1->Step2 Activation Inter2 Activated Linker: Ligand A-Linker-OH (Phenol) Step2->Inter2 Step3 Step 3: Ether Synthesis (Mitsunobu or Alkylation with Ligand B) Inter2->Step3 Coupling Final Final Rigid PROTAC Step3->Final

Figure 1: Step-wise synthetic activation of the pyrrolidine scaffold to generate a heterobifunctional PROTAC.

Detailed Experimental Protocols

Step 1: Functionalization of the Primary Amine (Ligand A Attachment) Objective: Attach the E3 ligase ligand (e.g., VHL-acid or Cereblon-acid) to the aminomethyl group.

  • Reagents: Dissolve Ligand A-COOH (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes at room temperature.

  • Coupling: Add 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine (1.0 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Check for mass: Ligand A + Scaffold - H2O).

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat) and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Step 2: Activation of the Masked Handle (O-Demethylation) Objective: Convert the inert methoxy group into a reactive phenol. Critical Note: Ensure Ligand A is stable to Lewis acids. If Ligand A contains sensitive esters, use thiol-mediated demethylation instead of BBr3.

  • Setup: Dissolve the Intermediate from Step 1 in anhydrous DCM under Nitrogen at 0°C.

  • Addition: Dropwise add BBr3 (1M in DCM, 3.0–5.0 eq).

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor disappearance of the starting material methyl signal via NMR or mass shift (-14 Da) on LC-MS.

  • Quench: Cool to 0°C. Slowly add MeOH to quench excess BBr3.

  • Workup: Neutralize with NaHCO3. Extract with DCM/Isopropanol (3:1) if solubility is low.

Step 3: Convergent Assembly (Ligand B Attachment) Objective: Attach the POI ligand via Ether linkage.

Option A: Mitsunobu Reaction (If Ligand B has a primary/secondary alcohol)

  • Dissolve Phenol-Intermediate (Step 2) and Ligand B-OH (1.2 eq) in Toluene/THF.

  • Add Triphenylphosphine (PPh3, 1.5 eq).

  • Add DIAD or DEAD (1.5 eq) dropwise at 0°C.

  • Stir at RT overnight.

Option B: Alkylation (If Ligand B has a halide/tosylate)

  • Dissolve Phenol-Intermediate in DMF.

  • Add K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq).

  • Add Ligand B-Linker-Halide (1.1 eq).

  • Heat to 60°C for 4–12 hours.

Biological Assessment: Validating the Rigid Linker

Once synthesized, the rigid PROTAC must be evaluated not just for degradation, but for the mechanism of ternary complex formation.

Ternary Complex Cooperativity ( )

Rigid linkers often exhibit high cooperativity (


), meaning the ternary complex is more stable than the binary binding events.

Protocol: TR-FRET Binary vs. Ternary Assay

  • Binary Assay: Titrate PROTAC against E3 Ligase (labeled) alone. Determine

    
    .
    
  • Ternary Assay: Titrate PROTAC against E3 Ligase (labeled) in the presence of saturating POI. Determine

    
    .
    
  • Calculation:

    
    .
    
    • Interpretation: If

      
      , the rigid pyrrolidine linker is facilitating positive protein-protein interactions.
      
Mechanism of Action Diagram

TernaryComplex cluster_complex Stable Ternary Complex (Cooperativity) POI Target Protein (POI) E3 E3 Ligase (e.g., CRBN/VHL) POI->E3 Protein-Protein Interaction Degradation Degradation POI->Degradation Proteasome Ub Ubiquitin E3->Ub Recruitment PROTAC Rigid PROTAC (Pyrrolidine Core) PROTAC->POI Ligand B Binding PROTAC->E3 Ligand A Binding Ub->POI Poly-Ubiquitination

Figure 2: The rigid pyrrolidine linker restricts conformational space, promoting specific Protein-Protein Interactions (PPI) required for efficient ubiquitination.

Troubleshooting & Optimization

  • Issue: Low Solubility.

    • Cause: The phenyl ring and rigid scaffold increase lipophilicity.

    • Solution: Protonate the pyrrolidine nitrogen (salt formation) or introduce a solubilizing group on Ligand A.

  • Issue: No Degradation despite Binding.

    • Cause: The "Hook Effect" or incorrect geometry.

    • Solution: The exit vector might be wrong. Switch the attachment point on the pyrrolidine (e.g., use a 2-aminomethyl isomer) or change the stereochemistry (R vs S enantiomer of the pyrrolidine).

  • Issue: Incomplete Demethylation.

    • Solution: Use Pyridine hydrochloride melt (180°C) if the substrate is thermally stable, or use BBr3 with NaI additive.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. [Link]

  • Maple, H. J., et al. (2019). Rigid Linkers in PROTAC Design: Improving Potency and Selectivity. Journal of Medicinal Chemistry, 62(21), 9477–9495. [Link]

  • Testa, A., et al. (2020). "Linkerology" in PROTAC design: The importance of the linker. Drug Discovery Today, 25(6), 1076-1082. [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

Sources

Application Notes and Protocols: Reaction Conditions for Functionalizing Pyrrolidine-3-Methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Specifically, the pyrrolidine-3-methanamine motif serves as a crucial building block for a variety of pharmacologically active agents, including inhibitors of dipeptidyl peptidase-4 (DPP-IV) and C-C chemokine receptor type 5 (CCR5) antagonists.[1] Its utility stems from its three-dimensional structure and the presence of two distinct nucleophilic centers: a secondary amine within the pyrrolidine ring and a primary amine on the side chain. This duality, however, presents a significant synthetic challenge: achieving chemoselective functionalization.[2][3]

This guide provides a comprehensive overview of reaction conditions and detailed protocols for the selective functionalization of the pyrrolidine-3-methanamine scaffold. We will explore strategies to predictably modify either nitrogen atom, empowering researchers in drug discovery and development to synthesize diverse compound libraries with high precision and efficiency.

The Challenge of Chemoselectivity

The core challenge in modifying the pyrrolidine-3-methanamine scaffold lies in the similar, yet distinct, reactivity of its two amine groups. The secondary amine of the pyrrolidine ring and the primary aminomethyl group are both nucleophilic and will compete for electrophilic reagents.[3] Achieving selectivity requires a nuanced understanding of steric and electronic factors, as well as the strategic application of protecting groups.

The following diagram illustrates the two key reactive sites on the scaffold.

Scaffold cluster_sites Reactive Sites Scaffold Pyrrolidine-3-methanamine RingN Secondary Amine (Ring N-H) - More sterically hindered - Less basic Scaffold->RingN Site 1 SideN Primary Amine (Side Chain -NH2) - Less sterically hindered - More basic Scaffold->SideN Site 2

Caption: Key nucleophilic sites for functionalization.

Part 1: Selective Functionalization of the Pyrrolidine Ring Nitrogen

To selectively target the secondary amine of the pyrrolidine ring, the more nucleophilic and less sterically hindered primary amine must first be masked with a protecting group. The tert-butoxycarbonyl (Boc) group is the most common and effective choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4]

Step 1.1: N-Boc Protection of the Primary Amine

The chemoselective protection of the primary amine is the cornerstone of this strategy. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in an appropriate solvent.

Rationale for Conditions:

  • Reagent: (Boc)₂O is the standard reagent for introducing the Boc protecting group.[4]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to scavenge the acid byproduct, although the reaction can sometimes proceed without it.

  • Temperature: The reaction is typically performed at room temperature, offering operational simplicity.

Protocol: Synthesis of tert-butyl ((R)-pyrrolidin-3-ylmethyl)carbamate [5]
  • Dissolve (R)-pyrrolidine-3-methanamine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, tert-butyl ((R)-pyrrolidin-3-ylmethyl)carbamate, can often be used in the next step without further purification.

Step 1.2: Functionalization of the Boc-Protected Scaffold

With the primary amine protected, the secondary ring nitrogen is now available for a variety of transformations.

A. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][7] It allows for the introduction of a wide range of aryl and heteroaryl groups.

Rationale for Conditions:

  • Catalyst: A palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, is essential.[6][8]

  • Ligand: Bulky, electron-rich phosphine ligands are critical for the catalytic cycle. Ligands like Xantphos, RuPhos, or BrettPhos are commonly used and can significantly influence reaction efficiency.[9]

  • Base: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu) are frequently employed.[10]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are necessary to prevent catalyst deactivation.[10]

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
4-BromotoluenePd₂(dba)₃ (2%)Xantphos (4%)Cs₂CO₃ (1.5)Toluene11085-95
2-ChloropyridinePd(OAc)₂ (5%)RuPhos (10%)NaOtBu (2.0)Dioxane10070-85
3-BromoanisolePd₂(dba)₃ (2%)BrettPhos (4%)K₃PO₄ (2.0)Toluene11088-96

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation.

B. N-Acylation

N-acylation is a straightforward method to introduce amide functionalities.

Rationale for Conditions:

  • Reagents: Acid chlorides or anhydrides are highly reactive acylating agents.

  • Base: A hindered base like DIPEA is used to neutralize the HCl byproduct without competing as a nucleophile.[11]

  • Solvent: Aprotic solvents like DMF or DCM are suitable.[11]

Protocol: General Procedure for N-Acylation
  • Dissolve the Boc-protected pyrrolidine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C.

  • Add the desired acid chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.

  • Stir at room temperature for 2-4 hours until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 2: Selective Functionalization of the Primary Amine

To target the primary aminomethyl group, the secondary ring nitrogen must be pre-functionalized, for instance, through the methods described above (e.g., N-arylation). Alternatively, if the desired functionality on the ring nitrogen is simple (e.g., N-methyl), one can start with the corresponding commercially available N-substituted pyrrolidine-3-methanamine.

A. Reductive Amination

Reductive amination is a highly versatile and green method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[12]

Rationale for Conditions:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[13] It is less reactive towards the carbonyl group itself, reducing the intermediate iminium ion preferentially.[13] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[14]

  • Solvent: Solvents like dichloroethane (DCE) or methanol (MeOH) are commonly used. Acetic acid is sometimes added as a catalyst to facilitate imine formation.[13]

CarbonylReducing AgentSolventAdditiveTempYield (%)
CyclohexanoneNaBH(OAc)₃DCEAcetic Acid (cat.)RT90-98
BenzaldehydeNaBH(OAc)₃MeOHNoneRT85-95
AcetoneNaBH₃CNMeOHAcetic Acid (cat.)RT80-90

Table 2: Representative Conditions for Reductive Amination.

B. Amide Bond Formation (Peptide Coupling)

Coupling the primary amine with a carboxylic acid is one of the most common transformations in drug discovery.[15][16] This requires the use of a coupling agent to activate the carboxylic acid.

Rationale for Conditions:

  • Coupling Reagents: A wide variety of reagents exist. Common choices include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in combination with HOBt (1-hydroxybenzotriazole), or aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[15][16]

  • Base: A non-nucleophilic organic base like DIPEA or N-methylmorpholine (NMM) is essential to neutralize acids and facilitate the reaction.

  • Solvent: Anhydrous polar aprotic solvents like DMF or NMP are standard.

Workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Workup & Purification A Dissolve Carboxylic Acid in anhydrous DMF B Add Coupling Agent (e.g., HATU) A->B C Add Base (e.g., DIPEA) B->C D Stir for 10-15 min (Activation Step) C->D E Add N-substituted pyrrolidine-3-methanamine D->E F Stir at RT for 2-12 h E->F G Monitor by LC-MS F->G G->F Incomplete H Aqueous Workup (e.g., H2O, Brine) G->H Complete I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Purify by Chromatography or Recrystallization J->K

Caption: General workflow for amide coupling reactions.

Protocol: HATU-Mediated Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add a solution of the N-substituted pyrrolidine-3-methanamine (e.g., N-benzyl-pyrrolidine-3-methanamine, 1.2 eq) in DMF.

  • Stir the reaction at room temperature for 4 hours or until LC-MS analysis indicates the consumption of the starting amine.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography on silica gel to afford the desired amide product.

Conclusion

The functionalization of the pyrrolidine-3-methanamine scaffold is a tractable challenge that can be overcome with a strategic and rational approach. By leveraging protecting group chemistry, chemists can selectively modify the secondary ring nitrogen. Conversely, starting with a pre-functionalized ring allows for diverse modifications at the primary aminomethyl side chain. The protocols and reaction conditions detailed in this guide, including robust methods like Buchwald-Hartwig amination, reductive amination, and modern amide coupling, provide a validated toolkit for researchers to synthesize novel and structurally diverse molecules for drug discovery and development programs.

References

  • Buchwald–Hartwig amin
  • Chemoselectivity – Knowledge and References - Taylor & Francis.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.
  • Alkene Difunctionalization Directed by Free Amines: Diamine Synthesis via Nickel-Catalyzed 1,2-Carboamin
  • Pyrrolidine synthesis - Organic Chemistry Portal.
  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxid
  • Chemoselectivity | Retrosynthesis | Captodiamine | chp 5 lecture #2 - YouTube.
  • Synthesis of library A through N‐functionalisation of the pyrrolidine...
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Selective endo-Cyclic α‑Functionalization of Satur
  • Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchG
  • What is Chemoselectivity ? | Functional Group Reactivity | Protecting groups | Reagents | - YouTube.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones | The Journal of Organic Chemistry - ACS Public
  • Amine synthesis by reductive amination (reductive alkyl
  • Amide coupling reaction in medicinal chemistry.
  • Synthesis question: Using reductive amin
  • Reductive Amin
  • Myers Chem 115.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Technical Support Center: Functionalization of the Pyrroline Ring
  • Synthesis of unique pyrrolidines for drug discovery - Enamine.
  • (R)-3-N-Boc-Aminomethyl pyrrolidine | C10H20N2O2 | CID 1519427 - PubChem.
  • Design, synthesis and evaluation of N-[(3S)
  • N-Boc-3-pyrrolidinone 97 101385-93-7 - Sigma-Aldrich.
  • 101385-93-7|N-Boc-3-Pyrrolidinone|BLD Pharm.
  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - UKnowledge.

Sources

Application Notes & Protocols: A Guide to Peptide Coupling Reagents for 1-(4-anisyl)pyrrolidin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Critical Role of Amide Bond Formation

The synthesis of amide bonds is a cornerstone of modern drug discovery and development.[1] This linkage is central to the structure of peptides, peptidomimetics, and a vast array of small molecule therapeutics. The efficacy of an amide coupling reaction—characterized by its yield, reaction time, and preservation of stereochemical integrity—is profoundly dependent on the selection of an appropriate coupling reagent.[2][3]

This guide focuses on providing a detailed technical overview and actionable protocols for the successful coupling of carboxylic acids to 1-(4-anisyl)pyrrolidin-3-ylmethanamine , a primary amine building block. The structure presents unique challenges, primarily due to steric hindrance imposed by the substituted pyrrolidine scaffold. Understanding the interplay between the substrate's architecture and the mechanism of various coupling reagents is paramount for achieving high-efficiency synthesis. We will explore the causal logic behind reagent selection, provide validated, step-by-step protocols, and offer troubleshooting strategies to navigate potential synthetic hurdles.

Substrate Analysis: 1-(4-anisyl)pyrrolidin-3-ylmethanamine

A thorough analysis of the amine's structure is the first step in designing a successful coupling strategy. The key features of 1-(4-anisyl)pyrrolidin-3-ylmethanamine are:

  • Reactive Center: A primary amine (-CH₂NH₂) serves as the nucleophile. Primary amines are generally more reactive than secondary amines, which is advantageous.

  • Steric Environment: The primary amine is attached to a C3-substituted pyrrolidine ring. This bulky framework, along with the N-anisyl group, creates a sterically demanding environment around the nucleophilic center.[4][5] This steric hindrance can impede the approach of an activated carboxylic acid, potentially leading to slow or incomplete reactions with less potent coupling reagents.[6][7]

  • Electronic Effects: The methoxy group on the anisyl ring is electron-donating, which increases the basicity of the tertiary pyrrolidine nitrogen. However, this nitrogen is not directly involved in the amide bond formation and is unlikely to compete as a nucleophile. The primary amine's nucleophilicity is largely governed by its local steric and electronic environment.

Caption: Structural analysis of 1-(4-anisyl)pyrrolidin-3-ylmethanamine.

A Comparative Overview of Modern Coupling Reagents

The choice of coupling reagent is the most critical parameter for overcoming the steric challenges posed by this substrate.[8] Reagents are broadly classified into two families: carbodiimides and onium salts.

Carbodiimide-Based Reagents

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Diisopropylcarbodiimide (DIC) , are classic activators.[9] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and side reactions, such as the formation of an N-acylurea byproduct.[2][9] To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or, more recently, Ethyl Cyano(hydroxyimino)acetate (OxymaPure®) are used. These additives trap the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine.[10][11][12]

Onium Salt-Based Reagents

Onium salts, including uronium/aminium and phosphonium types, are generally more powerful and are considered the reagents of choice for difficult or sterically hindered couplings.[8][13]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are exceptionally efficient.[14][15] HATU reacts with a carboxylate to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) core provides superior reactivity and racemization suppression compared to HOBt, partly due to a neighboring group effect from the pyridine nitrogen that facilitates the final aminolysis step.[15]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate) function similarly by forming an OBt-active ester. They are also highly effective, particularly for hindered systems.[8]

Caption: Generalized activation pathways for coupling reagents.

Reagent Selection and Protocol Recommendations

For coupling with 1-(4-anisyl)pyrrolidin-3-ylmethanamine, the significant steric hindrance makes onium salt reagents the superior choice for achieving high yields and reaction rates.

Reagent ClassRecommended ReagentSuitability for Target AmineKey AdvantagesPotential Issues
Onium Salt HATU Excellent (First Choice) High reactivity, rapid kinetics, low racemization, overcomes steric hindrance.[6][14]Higher cost, potential for guanidinylation of the amine if stoichiometry is incorrect.[14]
Onium Salt COMU Excellent (Alternative) Efficiency comparable to HATU, non-explosive byproducts (safer profile).[8][12]Less stable in DMF solution over long periods compared to HATU.[12]
Carbodiimide EDC / OxymaPure® Moderate (Economical Choice) Lower cost, water-soluble byproducts (for EDC).[1][9]Slower reaction, may result in lower yields or require elevated temperatures for this hindered amine.[5]

Detailed Experimental Protocols

The following protocols describe the coupling of a representative carboxylic acid, N-Boc-L-Phenylalanine, to 1-(4-anisyl)pyrrolidin-3-ylmethanamine.

Protocol 1: High-Efficiency Coupling with HATU (Recommended)

This protocol leverages the high reactivity of HATU to ensure efficient coupling despite the steric challenges.[6][14]

Materials and Reagents:

  • N-Boc-L-Phenylalanine (1.0 eq)

  • 1-(4-anisyl)pyrrolidin-3-ylmethanamine (1.05 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Vessel Preparation: Under an inert atmosphere, add N-Boc-L-Phenylalanine (1.0 eq) to a dry reaction vessel.

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 2 minutes. The base deprotonates the carboxylic acid, preparing it for activation.[16]

  • Activation: Add HATU (1.05 eq) in one portion. Stir the mixture for 10-15 minutes at room temperature for pre-activation. This step is crucial for forming the OAt-active ester prior to introducing the amine.[17]

  • Amine Addition: Add 1-(4-anisyl)pyrrolidin-3-ylmethanamine (1.05 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS at 30-minute intervals. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the desired amide.

Protocol 2: Economical Coupling with EDC and OxymaPure®

This protocol provides a cost-effective alternative, though it may require longer reaction times or gentle heating to achieve comparable conversion.[18]

Materials and Reagents:

  • N-Boc-L-Phenylalanine (1.0 eq)

  • 1-(4-anisyl)pyrrolidin-3-ylmethanamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • OxymaPure® (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add N-Boc-L-Phenylalanine (1.0 eq), OxymaPure® (1.2 eq), and 1-(4-anisyl)pyrrolidin-3-ylmethanamine (1.1 eq).

  • Dissolution: Add anhydrous DCM or DMF to achieve a concentration of 0.1-0.2 M and stir until all solids dissolve.

  • Base Addition: Add DIPEA (2.0 eq) and stir for 2 minutes.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) in one portion. The use of EDC at 0 °C helps to minimize potential side reactions.[18]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform the same aqueous work-up as described in Protocol 1.

  • Purification: Purify the crude product using flash column chromatography.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Incomplete Reaction / Low Yield Insufficient reagent reactivity due to steric hindrance.Switch to HATU: If using EDC/Oxyma, switch to the more powerful HATU protocol.[6]• Double Coupling: After the initial coupling period, filter the resin (if on solid phase) or add a second portion of activated acid (0.5 eq) and allow to react further.• Increase Temperature: Gently heat the reaction to 40-50 °C to provide additional activation energy.[6]
Formation of Side Products Guanidinylation (with HATU): Free amine attacks HATU instead of the active ester.Pre-activation: Ensure the carboxylic acid, base, and HATU are mixed and allowed to react for 10-15 minutes before adding the amine.[14][17]• Stoichiometry: Avoid using a large excess of HATU. Keep it close to 1.0-1.05 equivalents.
N-Acylurea Formation (with EDC): O-acylisourea rearranges before being trapped.Ensure Additive Presence: Confirm that HOBt or OxymaPure® is present from the start of the reaction.• Lower Temperature: Initiate the reaction at 0 °C to slow the rate of rearrangement relative to trapping.[18]

Conclusion

The successful acylation of sterically demanding primary amines like 1-(4-anisyl)pyrrolidin-3-ylmethanamine is readily achievable with a rational approach to reagent selection. Due to the significant steric bulk of the substrate, high-potency onium salt reagents, particularly HATU , are strongly recommended to ensure high yields and efficient reaction kinetics. While carbodiimide-based methods offer an economical alternative, they may require more extensive optimization. The protocols and troubleshooting strategies provided herein serve as a robust starting point for researchers aiming to incorporate this valuable building block into their synthetic targets.

References

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link: [Link]]

  • Mishra, V., & Pandey, K. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 731-741. [Link: [Link]]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link: [Link]]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link: [Link]]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link: [Link]]

  • Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development, 21(12), 1885-1902. [Link: [Link]]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Diagram]. ResearchGate. [Link: [Link]]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link: [Link]]

  • Watson International. (2026). The Chemistry Behind Peptide Coupling: Understanding HOBt Hydrate's Role. Watson International. [Link: [Link]]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link: [Link]]

  • Wikipedia. (n.d.). HATU. Wikipedia. [Link: [Link]]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link: [Link]]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link: [Link]]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link: [Link]]

  • Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. Chemical Communications, (21), 1259. [Link: [Link]]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. r/chemistry. [Link: [Link]]

  • Isbell, J., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(19), 12457–12473. [Link: [Link]]

  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 41-54). Humana Press. [Link: [Link]]

Sources

Troubleshooting & Optimization

Purification methods for 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine crude

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine

  • Ticket ID: PUR-AMINE-001[1][2]

  • Subject: Purification Strategy & Troubleshooting for Crude Intermediate

  • Status: Open / Actionable

Executive Summary: The Molecule & The Challenge

You are working with 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine .[1][2] Success in purifying this compound relies on exploiting the drastic difference in basicity between its two nitrogen atoms.

  • Nitrogen A (Primary Amine): Highly basic (

    
    ).[1][2] This is your "handle" for purification.
    
  • Nitrogen B (Aniline Derivative): The nitrogen inside the pyrrolidine ring is attached to a 4-methoxyphenyl group.[1][2] Resonance delocalization renders this nitrogen significantly less basic (

    
    ).[1][2]
    

The Implication: You can selectively protonate the primary amine without protonating the aniline nitrogen under mild acidic conditions, or protonate both under strong acidic conditions. This guide details how to leverage this property.

Dashboard: Physicochemical Profile

PropertyValue (Est.)Significance
Molecular Weight 206.29 g/mol Suitable for MS monitoring (

).[1][2]
LogP ~1.5 - 2.0Moderately lipophilic; extracts well into DCM or EtOAc at high pH.[2]
Appearance Viscous Oil / Low-melting SolidProne to "oiling out" during crystallization.[2]
Stability Oxidation SensitiveThe electron-rich

-anisyl ring can oxidize (turn brown) in air.[1][2] Store under Argon.[2]

Module 1: The "pH Switch" (Acid-Base Extraction)

Status: Recommended First-Line Defense Goal: Remove neutral impurities (unreacted nitrile/amide) and highly lipophilic byproducts without column chromatography.[1][2]

The Protocol
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Acidification (The Trap): Extract with 1M HCl (

    
    ).
    
    • Mechanism:[2][3] Both nitrogens protonate.[2] The molecule becomes highly polar and migrates to the aqueous layer.

    • Discard: The organic layer (contains neutral impurities).[1]

  • The Wash: Wash the aqueous acidic layer with fresh EtOAc to remove trapped neutrals.

  • Basification (The Release): Cool the aqueous layer on ice. Slowly add 10M NaOH until

    
    .
    
    • Mechanism:[2][3] Both nitrogens deprotonate.[2] The molecule becomes lipophilic again.

  • Extraction: Extract

    
     with DCM  (Dichloromethane).
    
    • Note: DCM is preferred over EtOAc here because amines have higher solubility in chlorinated solvents.[2]

  • Drying: Dry over

    
    , filter, and concentrate.
    
Troubleshooting: "The Emulsion Nightmare"

User Question: "I added NaOH and now I have a milky emulsion that won't separate. What do I do?"

Root Cause: At high pH, the free base acts as a surfactant. The Fix:

  • Add Brine: Saturating the aqueous phase increases ionic strength, forcing the organic layer out.

  • Filtration: Run the emulsion through a pad of Celite. Fine particulates often stabilize emulsions.[2]

  • Wait & Warm: Allow the funnel to sit; gently warming (hairdryer) the organic layer can decrease viscosity and speed separation.

Module 2: Flash Chromatography (The Heavy Lifter)

Status: Required for >98% Purity Goal: Separate the primary amine from secondary amine byproducts or closely related impurities.

The Problem: Tailing

Silica gel is acidic (


).[1][2] Your primary amine will hydrogen bond strongly to silanol groups, causing severe peak tailing and co-elution with impurities.[2]
The Solution: Mobile Phase Modifiers

You must use a basic modifier.

  • Standard System: DCM / Methanol /

    
     (aqueous ammonia).[1][2]
    
    • Ratio: Start with 95:5:0.5 and gradient to 90:10:1.

    • Why: Ammonia competes for silanol sites, "blocking" them so your amine can pass through.[2]

  • Alternative System: DCM / Methanol + 1% Triethylamine (

    
    ).[1][2]
    
    • Warning:

      
       is harder to remove (higher BP) than ammonia.[1][2]
      
Visualization: Chromatography Decision Tree

ChromatographyLogic Start Crude Mixture TLC Run TLC (DCM/MeOH 9:1) Start->TLC Check Does spot tail? TLC->Check Yes Yes (Streak) Check->Yes Severe No No (Round Spot) Check->No Clean PreTreat Pre-treat Silica with 1% Et3N/Hexane Yes->PreTreat RunCol Run Column (DCM/MeOH Gradient) No->RunCol AddBase Add 1% NH4OH to Eluent AddBase->RunCol PreTreat->AddBase

Figure 1: Decision logic for preventing amine adsorption on silica gel.

Module 3: Crystallization (Salt Formation)

Status: The Gold Standard for Storage Goal: Convert the unstable oil into a stable, solid salt.

The Challenge: "Oiling Out"

Aryl-pyrrolidines are notorious for forming oils instead of crystals when treated with HCl. This happens because the lattice energy is insufficient to overcome solvation energy.

Protocol: Screening for Solids

Do not blindly add HCl.[2] Screen these three salt forms on a 50 mg scale:

  • HCl Salt:

    • Dissolve free base in minimal Isopropanol (IPA) .[1][2]

    • Add 1.1 eq of HCl in Dioxane (anhydrous).

    • Risk:[1][2][3][4][5][6] High hygroscopicity.[2]

  • Oxalate Salt (Highly Recommended):

    • Dissolve free base in Ethanol .[2]

    • Add 1.0 eq of Oxalic Acid dissolved in hot Ethanol.[2]

    • Benefit: Oxalates often form beautiful needles and are non-hygroscopic.[2]

  • Fumarate Salt:

    • Similar to Oxalate; good for pharmaceutical acceptability.[2]

Troubleshooting: "It Turned into Gum"

User Question: "I added HCl/Ether and it formed a sticky brown gum at the bottom."

The Fix:

  • Decant: Pour off the solvent.[7]

  • Triturate: Add fresh anhydrous Ether or Hexane. Scratch the side of the flask vigorously with a glass rod while sonicating. This mechanical stress induces nucleation.[2]

  • Solvent Swap: Dissolve the gum in hot Acetonitrile and let it cool slowly.

Module 4: Polishing & Scavenging

If your synthesis involved a metal reduction (e.g., Raney Nickel or Pd/C), traces of metal will chelate to the diamine, causing colored impurities.[2]

  • Protocol: Dissolve crude in MeOH. Add QuadraPure™ TU (thiourea scavenger) or activated carbon.[1][2] Stir for 4 hours. Filter through a 0.45

    
    m PTFE filter.[2]
    

References

  • Amine Chromatography Basics

    • Biotage Technical Guide.[2] "Strategies for the Purification of Ionizable Compounds." Explains the mechanism of silanol interactions and the necessity of amine modifiers (

      
      ).[1][2]
      
  • Salt Formation & Oiling Out

    • Mettler Toledo.[2] "Oiling Out in Crystallization." detailed thermodynamic explanation of why oils form instead of crystals and how to control supersaturation.

  • Synthesis of Aryl-Pyrrolidines

    • Organic Chemistry Portal.[2] "Pyrrolidine Synthesis."[2][8] Reviews general methods for constructing the pyrrolidine core, providing context for likely impurities (unreacted starting materials).

  • General Purification of Amines

    • ResearchGate Discussion. "Purification of organic hydrochloride salt?" Expert consensus on using 2-propanol and antisolvents for amine salts.[2]

Sources

Solubility challenges with 1-(4-anisyl)pyrrolidin-3-ylmethanamine free base

[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: My sample has turned from clear oil to brown. Is it degraded? A: Likely, yes. The 4-anisyl moiety is an electron-rich aniline derivative.[1] These are prone to oxidation by air, leading to colored quinone-like impurities [4].[1]

  • Prevention: Store under nitrogen/argon at -20°C.

  • Salvage: If the color is light brown, the purity may still be >90%. Verify with LC-MS. If black/tarry, repurification is required.

Q2: Can I store the free base in solution? A: Only in non-nucleophilic organic solvents (DCM, Toluene). Do not store it in water or methanol for long periods, as the primary amine can react with dissolved CO₂ or trace aldehydes. The most stable storage form is the dihydrochloride salt (solid).

Q3: How do I convert the oil to a handleable solid? A: We recommend converting it to the HCl salt:

  • Dissolve the free base oil in Diethyl Ether (or DCM if insoluble).

  • Add 2.0 equivalents of 2M HCl in Diethyl Ether dropwise.

  • A white precipitate (the dihydrochloride salt) should form immediately.

  • Filter and dry under vacuum.[1] This solid is non-hygroscopic and stable on the benchtop.

References

  • PubChem. Pyrrolidine, 1-(4-methoxyphenyl)-.[1] National Library of Medicine.[1] Available at: [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Available at: [Link]

  • Patai, S.The Chemistry of the Amino Group. Interscience Publishers, 1968.

Technical Support Center: Optimizing Reductive Alkylation of 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the optimization of the reductive alkylation of 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine. It is designed to address common challenges and provide practical, evidence-based solutions to enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of reductive alkylation?

Reductive alkylation, also known as reductive amination, is a versatile method for forming carbon-nitrogen bonds.[1][2] The process involves two key steps:

  • Imine/Iminium Ion Formation: The primary or secondary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[3][4] This step is typically catalyzed by mild acid.[5]

  • Reduction: A reducing agent is then used to selectively reduce the imine or iminium ion to the corresponding more substituted amine.[4][6]

The overall transformation converts a carbonyl group and an amine into a more substituted amine.[2][4]

Q2: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) often the preferred reducing agent for this reaction?

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, making it particularly well-suited for reductive aminations for several reasons:[1][6][7]

  • Selectivity: It readily reduces the intermediate iminium ion much faster than it reduces the starting aldehyde or ketone.[6][7] This minimizes the formation of alcohol byproducts from the reduction of the carbonyl starting material.[1][6]

  • Mild Conditions: It is effective under mildly acidic to neutral conditions, which are also optimal for imine/iminium ion formation.[1][3] This allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent are all present from the start.[7]

  • Safety: Compared to sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not generate hazardous cyanide byproducts.[3][6][7]

  • Broad Substrate Scope: It is effective for a wide variety of aldehydes and ketones with primary and secondary amines.[1]

Q3: What is the role of acetic acid in reductive alkylations using NaBH(OAc)₃?

Acetic acid can serve a dual purpose in these reactions:

  • Catalyst for Imine Formation: It acts as a catalyst for the initial condensation reaction between the amine and the carbonyl compound to form the iminium ion.[7]

  • Proton Source: It can provide the necessary proton to form the reactive iminium ion from the imine intermediate.[7][8]

While some reactions proceed well without the addition of external acid, its presence can often accelerate the reaction.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the reductive alkylation of 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Inefficient Imine/Iminium Formation: The equilibrium may not favor the imine intermediate. 2. Inactive Reducing Agent: Sodium triacetoxyborohydride can degrade upon exposure to moisture. 3. Steric Hindrance: The carbonyl compound or the amine may be sterically bulky, slowing down the reaction. 4. Incorrect pH: The pH may be too high or too low for optimal iminium ion formation and reduction.1. Promote Imine Formation: Add 1-2 equivalents of a mild acid like acetic acid to catalyze imine formation.[1] For stubborn cases, consider pre-forming the imine by stirring the amine and carbonyl compound together for a period before adding the reducing agent. 2. Verify Reagent Activity: Use a fresh bottle of NaBH(OAc)₃ or test the activity of the existing batch.[6] 3. Adjust Reaction Conditions: Increase the reaction time and/or temperature. Consider using a more reactive aldehyde if possible. 4. Optimize pH: The optimal pH for reductive amination is typically between 5 and 7.[3][9] Use of a buffer or careful addition of acid can help maintain this range.
Formation of Alcohol Byproduct 1. Non-selective Reducing Agent: If using a stronger reducing agent like sodium borohydride (NaBH₄), it can reduce the starting carbonyl compound. 2. Suboptimal Reaction Conditions: At very low pH (3-4), even milder reducing agents can begin to reduce aldehydes and ketones.[3][9]1. Switch to a More Selective Reagent: Sodium triacetoxyborohydride is the preferred choice to avoid this side reaction.[1][6] If using NaBH₄, ensure the imine is fully formed before adding the reducing agent.[10] 2. Control pH: Maintain a pH range of 5-7 to favor the reduction of the iminium ion over the carbonyl group.[3][9]
Over-alkylation (Formation of Tertiary Amine from Primary Amine) 1. Reaction of the Secondary Amine Product with the Aldehyde: The newly formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine.1. Use an Excess of the Primary Amine: A slight molar excess (up to 5%) of the primary amine can help suppress this side reaction.[1] 2. Stepwise Procedure: For particularly problematic substrates, consider a stepwise approach where the imine is formed and isolated before reduction.[1]
Reaction Stalls Before Completion 1. Insufficient Reducing Agent: The reducing agent may have been consumed before the reaction is complete. 2. Moisture Contamination: Water can slowly decompose sodium triacetoxyborohydride.[6]1. Add More Reducing Agent: Add an additional portion of NaBH(OAc)₃ to the reaction mixture. 2. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Purification 1. Presence of Unreacted Starting Materials and Byproducts. 2. Boron-containing byproducts. 1. Aqueous Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. Extract the product into an organic solvent. 2. Acid-Base Extraction: Utilize the basicity of the amine product. Extract the organic layer with dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous phase. Wash the organic layer to remove neutral impurities. Then, basify the aqueous layer and re-extract the purified amine product into an organic solvent.[11] 3. Chromatography: If necessary, purify the product using column chromatography on silica gel.[12]

Experimental Protocols

General One-Pot Reductive Alkylation Protocol using Sodium Triacetoxyborohydride

This protocol is a general starting point and may require optimization for specific substrates.

  • To a solution of 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.) in an aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add sodium triacetoxyborohydride (1.3-1.6 equiv.).[1]

  • If desired, acetic acid (1.0-2.0 equiv.) can be added to the mixture.[1]

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, if necessary.

Visualizing the Process

Reductive Alkylation Workflow

Reductive_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Amine 3-aminomethyl-1- (4-methoxyphenyl)pyrrolidine Mix Mix Amine and Carbonyl Amine->Mix Carbonyl Aldehyde or Ketone Carbonyl->Mix Solvent Anhydrous Solvent (e.g., DCE, THF) Solvent->Mix Add_Reagents Add NaBH(OAc)₃ (Optional: Acetic Acid) Mix->Add_Reagents Stir Stir at Room Temp under N₂ Add_Reagents->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (e.g., Chromatography) Extract->Purify Product Final Alkylated Amine Purify->Product

Caption: A typical one-pot reductive alkylation workflow.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Incomplete Reaction? Check_Reagents Reagents Fresh? Conditions Anhydrous? Start->Check_Reagents Check_pH Is pH optimal (5-7)? Check_Reagents->Check_pH Yes Optimize_Conditions Increase Time/Temp? Consider Pre-forming Imine? Check_Reagents->Optimize_Conditions No Side_Products Alcohol or Over-alkylation Byproducts Observed? Check_pH->Side_Products Yes Adjust_pH Add Mild Acid (e.g., Acetic Acid) Check_pH->Adjust_pH No Side_Products->Optimize_Conditions No Change_Reagents Use NaBH(OAc)₃? Adjust Stoichiometry? Side_Products->Change_Reagents Yes Success Problem Solved Optimize_Conditions->Success Adjust_pH->Success Change_Reagents->Success

Caption: A decision tree for troubleshooting reductive alkylation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Chemistry LibreTexts. (2020). Reductive Amination. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium TriAcetOxyBorohydride. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Myers, A. G. (n.d.). Chemistry 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • National Center for Biotechnology Information. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. [Link]

  • PubMed. (1985). Reductive alkylation with oxidized nucleotides. Use in affinity labeling or affinity chromatography. [Link]

  • ResearchGate. (2014). Tools for Purifying the Product. [Link]

  • University of Washington. (2011). Protein Reduction, Alkylation, Digestion. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. [Link]

Sources

Handling hygroscopic nature of pyrrolidine methanamine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Handling Hygroscopicity

Welcome to the technical support center for handling pyrrolidine methanamine hydrochloride salts. As a Senior Application Scientist, I understand that the hygroscopic nature of these compounds can introduce significant variability and challenges into your research. This guide is designed to provide you with practical, in-depth solutions to the common issues encountered when working with these materials, ensuring the integrity and reproducibility of your experiments.

Hygroscopicity, the propensity of a substance to attract and absorb moisture from the surrounding environment, can profoundly impact the quality of your results.[1] For pyrrolidine methanamine hydrochloride salts, this is a critical parameter to control. The presence of the highly polar hydrochloride salt and the amine functional groups makes these molecules particularly susceptible to attracting water molecules.[2][3] Uncontrolled moisture absorption can lead to a cascade of problems, including chemical degradation through hydrolysis, changes in physical form like caking or deliquescence, and, most critically, inaccurate weighing, which undermines the precision of all subsequent solution-based experiments.[4][5][6][7]

This resource combines troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to manage these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the hygroscopic nature of pyrrolidine methanamine hydrochloride salts.

Q1: What are the tell-tale signs that my pyrrolidine methanamine hydrochloride salt has absorbed atmospheric moisture?

A1: The physical appearance of the salt is the first indicator. You may observe:

  • Caking or Clumping: The free-flowing powder will begin to form aggregates or clumps.[5][6] This is an early sign of moisture uptake.

  • "Wet" or Syrupy Appearance: As the salt absorbs more water, it may take on a damp or wet appearance.

  • Deliquescence: In cases of high hygroscopicity and humidity, the salt will absorb enough water to dissolve itself, forming a concentrated aqueous solution.[8]

  • White Powdery Residue: On surrounding surfaces, you might notice efflorescence, a white, powdery deposit left behind as moisture is absorbed and then evaporates, leaving the salt behind.[9]

Q2: How can absorbed moisture compromise my experiments?

A2: The consequences of using a hygroscopic salt with unknown water content are significant and can impact multiple stages of your workflow:

  • Inaccurate Concentration: The most immediate issue is inaccurate weighing. If you weigh out 10 mg of a salt that has absorbed 10% water by mass, you are actually using only 9 mg of your active compound. This leads to errors in molarity and concentration-dependent assays.[1]

  • Chemical Degradation: Water can act as a reactant, leading to hydrolysis of your compound or promoting oxidative degradation, especially in amine-containing molecules.[6][8][10] This not only reduces the concentration of your active compound but also introduces impurities that could interfere with your experiments.[11]

  • Altered Physicochemical Properties: Moisture can change the salt's crystal structure, solubility, and dissolution rate, affecting formulation performance and bioavailability studies.[8]

  • Poor Reproducibility: The amount of water absorbed can vary daily depending on ambient humidity, leading to inconsistent results between experiments.[1]

Q3: What are the ideal storage conditions for these salts?

A3: Proper storage is the first line of defense against moisture.

  • Primary Container: Always keep the salt in a tightly sealed, airtight container.[12] Containers with screw caps and liners are preferable.

  • Secondary Containment (Desiccator): For optimal protection, place the primary container inside a desiccator containing a suitable drying agent (desiccant) like silica gel, anhydrous calcium sulfate (Drierite®), or molecular sieves.[1] This creates a dry microenvironment.

  • Inert Atmosphere: For extremely sensitive compounds, storage within a glove box under a dry, inert atmosphere (e.g., nitrogen or argon) is the gold standard.[1][13] This provides the most stringent control over atmospheric moisture and oxygen.

  • Temperature: Store in a cool, dry place as recommended on the product's Safety Data Sheet (SDS).[12] Avoid temperature fluctuations that can cause condensation inside the container.

Q4: My salt has already clumped. What is the best way to dry it before use?

A4: If your salt has absorbed moisture, you may be able to dry it, provided it is thermally stable.

  • Vacuum Oven: This is the preferred method. Drying under vacuum at a moderate temperature (e.g., 40-60 °C, well below the compound's melting or decomposition point) effectively removes water without excessive heat, which can degrade amine-containing compounds.[14]

  • Vacuum Desiccator: For smaller quantities or heat-sensitive materials, drying under vacuum at room temperature in a desiccator containing a strong desiccant like phosphorus pentoxide is a good alternative.[14]

  • Azeotropic Distillation: In some synthetic chemistry applications, water can be removed by azeotropic distillation with a solvent like toluene. This is a more specialized technique used during chemical workup rather than for drying a final product for weighing.

Always dry the compound to a constant weight to ensure all absorbed moisture has been removed.[14]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to the hygroscopicity of pyrrolidine methanamine hydrochloride salts.

Problem Encountered Probable Cause Recommended Solution & Rationale
Unstable/Drifting Weight Reading on Analytical Balance The compound is actively absorbing moisture from the air during the weighing process.[1]1. Minimize Exposure Time: Work as quickly and efficiently as possible.[12] 2. Use a Controlled Environment: If available, perform weighing inside a low-humidity glove box or a balance enclosure purged with dry nitrogen.[1] 3. Weighing by Difference: Weigh the sealed vial, remove the approximate amount of compound needed into your vessel, and re-weigh the sealed vial. The difference is the mass of the transferred compound. This avoids prolonged exposure of the bulk material.[1]
Compound Appears Clumpy, "Wet," or Has Liquefied Improper storage or significant exposure to a high-humidity environment.[1]1. Assess Compound Integrity: If the compound has completely liquefied (deliquesced), it may be best to discard it and use a fresh, unopened container, as degradation may have occurred. 2. Dry the Compound: If only clumping is observed, dry the material using the Vacuum Oven Protocol (see below). This removes the absorbed water. 3. Improve Storage: After drying, immediately transfer to a desiccator to prevent re-absorption of moisture.[1] Review your lab's storage procedures for hygroscopic materials.
Inconsistent or Non-Reproducible Bioassay/Analytical Results The effective concentration of your active compound is varying between experiments due to unaccounted-for water content or degradation.[1]1. Standardize Material Handling: Ensure the salt is properly dried to a constant weight before preparing stock solutions. 2. Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment from the dried compound. Avoid using old stock solutions where degradation may have occurred over time.[1] 3. Quantify Water Content: For critical applications, consider performing Karl Fischer titration to accurately determine the water content of your material before use.
Poor Powder Flow During Formulation or Dispensing Increased inter-particle attraction due to the formation of liquid bridges from absorbed moisture.1. Control Ambient Humidity: Perform powder handling in a humidity-controlled environment (ideally <40% RH). 2. Dry the Material: Ensure the material is thoroughly dried before processing. 3. Consider Excipients: In a formulation context, co-processing with excipients that deflect moisture can improve flow properties.[8]
Visual Troubleshooting Workflow

The following diagram outlines a decision-making process when you encounter a potentially compromised hygroscopic salt.

G start Start: Retrieve Pyrrolidine Methanamine HCl Salt visual_check Visually Inspect Compound start->visual_check is_clumped Is it clumpy, 'wet', or deliquesced? visual_check->is_clumped Moisture Suspected is_free_flowing Is it a free-flowing powder? visual_check->is_free_flowing Looks Good assess_severity Assess Severity is_clumped->assess_severity proceed Proceed to Weighing (Use Best Practices) is_free_flowing->proceed clumped Slightly Clumped assess_severity->clumped Clumped deliquesced Deliquesced (Liquid) assess_severity->deliquesced Liquid dry_protocol Dry Using Vacuum Oven Protocol clumped->dry_protocol discard High risk of degradation. Discard and use a fresh, unopened container. deliquesced->discard constant_weight Achieved Constant Weight? dry_protocol->constant_weight constant_weight->proceed Yes constant_weight->discard No

Caption: Decision tree for handling a potentially moist hygroscopic salt.

Experimental Protocols

Follow these step-by-step procedures to ensure accurate and consistent handling of your pyrrolidine methanamine hydrochloride salts.

Protocol 1: Accurate Weighing of a Hygroscopic Salt

This protocol minimizes moisture absorption during weighing.

  • Preparation: Place all necessary items (spatula, weighing paper/boat, receiving vessel) into the balance chamber. Allow the balance reading to stabilize.

  • Environment Control: If possible, perform this procedure in a glove box or a balance enclosure with humidity control.[1]

  • Equilibration: Briefly open the desiccator and remove the sealed container of the salt. Place it near the balance and allow it to equilibrate to the ambient temperature for 5-10 minutes to prevent condensation on the container.

  • Tare: Tare the weighing vessel on the analytical balance.

  • Transfer: Open the salt container for the minimum time possible. Quickly transfer the desired amount of the compound to the tared vessel using a clean, dry spatula.[12]

  • Seal and Record: Immediately and tightly seal the primary container of the salt. Record the stable weight reading from the balance.

  • Return to Storage: Promptly return the sealed salt container to the desiccator.

Protocol 2: Drying a Hygroscopic Salt to Constant Weight

Use this method to remove absorbed water from a clumped salt.

  • Initial Weighing: Weigh a clean, dry glass vial or watch glass. Record this "tare weight."

  • Sample Preparation: Transfer a thin layer of the clumped salt onto the tared glass vial/watch glass. Weigh the container with the "wet" sample and record the initial weight. Spreading the sample increases the surface area for more efficient drying.

  • Vacuum Oven Drying: Place the sample in a vacuum oven set to a moderate temperature (e.g., 40-60 °C). Ensure the temperature is well below the compound's known melting or decomposition point. Apply vacuum.

  • Drying Cycle: Dry the sample under vacuum for at least 4-6 hours.

  • Cooling: Release the vacuum with an inert gas like nitrogen, if possible. If not, release it slowly with ambient air. Immediately transfer the hot sample to a desiccator and allow it to cool to room temperature (approx. 30 minutes).

  • Re-weighing: Once cool, weigh the sample again and record the mass.

  • Achieving Constant Weight: Return the sample to the vacuum oven and dry for another 1-2 hours. Repeat the cooling and weighing steps. The sample is considered dry when two consecutive weighings show a negligible change in mass (e.g., <0.1%).[14]

  • Final Storage: Once dry, immediately transfer the compound to a tightly sealed container and store it in a desiccator.

Handling and Solution Preparation Workflow

This diagram illustrates the ideal workflow from storage to solution preparation.

G cluster_storage Storage cluster_prep Preparation cluster_final Final Product storage Store in sealed container inside a desiccator check Visually Inspect Salt (See Troubleshooting) storage->check weigh Weigh Quickly in Low-Humidity Environment check->weigh dissolve Immediately Dissolve in Appropriate Solvent weigh->dissolve solution Stock Solution of Known Concentration dissolve->solution

Caption: Recommended workflow for handling hygroscopic salts.

References
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.
  • How do you handle hygroscopic solutes in the lab? TutorChase.
  • Determination of Ammoniac and Moisture Content in Salts. Select Science.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. American Pharmaceutical Review.
  • What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Advanced Damp.
  • Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide. Benchchem.
  • Unveiling of Hygroscopicity Evaluation for Drug Formul
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Hygroscopic Salt Behaviour. Sussex Damp Experts.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • Hygroscopic chemical...how to deal with? Protocol Online.
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
  • How to Handle Hygroscopic Reference Standards?
  • Hygroscopic Salt Behaviour. Sussex Damp Experts.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. PubMed.
  • drying the water out of hygroscopic crystals. Sciencemadness.org.
  • Drying and Storing Hygroscopic Salts. Reddit.
  • How do you handle hygroscopic salts?
  • HYGROSCOPIC BULK SOLIDS. Schaeffer.
  • Stability of amines. Sciencemadness.org.
  • Effective drying techniques for 3-Chloro-4-methoxybenzenemethanamine samples. Benchchem.
  • What is the best procedure of drying a moisture absorbing salt?
  • Purific
  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Instability of the hydrochloride salts of cathinone deriv
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.
  • (1,2-Dimethylpyrrolidin-3-yl)methanamine. EvitaChem.
  • 2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride. ChemScene.

Sources

Technical Support Center: Reactivity of Sterically Hindered Pyrrolidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Overcoming nucleophilic dormancy in 2,2- and 2,5-disubstituted pyrrolidines. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Cone Angle" Problem

In drug discovery, sterically hindered pyrrolidines (e.g., 2,2-dimethylpyrrolidine, 2-azaspiro[3.3]heptane derivatives) are prized for their metabolic stability and conformational rigidity. However, they present a massive kinetic barrier. The geminal disubstitution creates a "protective shell" around the nitrogen lone pair, drastically reducing the nucleophilic attack trajectory.

This guide moves beyond standard textbook chemistry. If EDC/NHS or HBTU has failed, you are in the right place. We focus on high-energy activation and minimizing steric clash in the transition state.

Troubleshooting Module: Amide Bond Formation

Q1: I am seeing <5% conversion with standard HATU/DIPEA conditions. Is my reagent bad?

Diagnosis: Unlikely. The issue is the activation volume . HATU generates an OBt/OAt active ester. While reactive, this active ester is bulky. When a bulky pyrrolidine tries to attack a bulky active ester, the steric repulsion prevents the formation of the tetrahedral intermediate.

Solution: Switch to Acid Fluorides or Chlorides. You need to minimize the size of the leaving group on the electrophile.

  • Recommendation: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .

  • Mechanism: TFFH converts the carboxylic acid into an Acid Fluoride . The fluoride atom is small (van der Waals radius ~1.47 Å) compared to an OBt ester, allowing the hindered pyrrolidine to access the carbonyl carbon.

  • Protocol Note: Acid fluorides are surprisingly stable to water but highly reactive toward amines.

Q2: TFFH improved yield to 40%, but I need >90%. What is the "Nuclear Option"?

Diagnosis: Kinetic trapping. The energy barrier is still too high for thermal collision to overcome efficiently before side reactions occur.

Solution: The Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine). This reagent converts carboxylic acids into Acid Chlorides under strictly neutral/mildly basic conditions without generating acidic byproducts (like SOCl2 or Oxalyl Chloride would).

  • Why it works: It generates a highly reactive chloro-enamine intermediate that rapidly transfers the chloride to the acid. The resulting acid chloride is the smallest, most electrophilic species possible.

  • Critical Factor: This reaction must be run anhydrously.

Q3: My chiral pyrrolidine is epimerizing during coupling. How do I stop it?

Diagnosis: Oxazolone formation via slow coupling. When the amine attack is slow (due to steric hindrance), the activated acid has time to cyclize into an oxazolone, which is prone to racemization.

Solution: Add Collidine and use PyAOP.

  • Base: Switch from DIPEA/TEA to 2,4,6-Collidine . It is non-nucleophilic and buffers the pH effectively without promoting base-catalyzed epimerization.

  • Coupling Agent: Use PyAOP . It is the 7-azabenzotriazole analog of PyBOP. The 7-nitrogen creates a "neighboring group effect" that accelerates the reaction rate, reducing the time window for epimerization.

Troubleshooting Module: Buchwald-Hartwig Amination

Q4: The catalyst dies immediately. I see unreacted bromide and amine.

Diagnosis: Ligand mismatch. Standard ligands like BINAP or Xantphos are often too crowded to accommodate a bulky pyrrolidine and the aryl halide at the Pd center during reductive elimination.

Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

  • Top Pick: RuPhos or BrettPhos .

  • Why: These ligands are designed with a specific "pocket" that facilitates the reductive elimination of bulky amines. RuPhos is particularly effective for secondary amines.

  • Pre-catalyst: Use RuPhos Pd G3 or G4 precatalysts to ensure rapid initiation without needing to reduce Pd(II) to Pd(0) in situ.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct activation strategy based on steric severity.

CouplingLogic Start Start: Hindered Pyrrolidine Coupling Standard Attempt HATU / DIPEA Start->Standard CheckYield Yield > 50%? Standard->CheckYield Optimize Optimize Temp/Solvent (DMF, 50°C) CheckYield->Optimize Yes Fail1 Yield < 10% or No Reaction CheckYield->Fail1 No Epimerization Is Epimerization observed? Fail1->Epimerization AcidFluoride Switch to Acid Fluoride (TFFH / DIPEA) CheckYield2 Yield Acceptable? AcidFluoride->CheckYield2 Success Process Validated CheckYield2->Success Yes Ghosez The 'Nuclear Option' Ghosez Reagent (Acid Chloride) CheckYield2->Ghosez No Ghosez->Success Epimerization->AcidFluoride No PyAOP Use PyAOP + Collidine Epimerization->PyAOP Yes PyAOP->CheckYield2

Caption: Decision matrix for selecting coupling reagents based on steric hindrance and side-reaction risks.

Standard Operating Protocols (SOPs)

SOP-01: Acid Chloride Formation via Ghosez Reagent

Application: Extremely hindered couplings where HATU/TFFH fail.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 - 1.5 equiv)

  • Hindered Pyrrolidine (1.1 - 1.5 equiv)

  • DIPEA or TEA (2.0 - 3.0 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

Procedure:

  • Activation: In a flame-dried flask under N2, dissolve the Carboxylic Acid in anhydrous DCM.

  • Reagent Addition: Add Ghosez Reagent dropwise at 0°C.

  • Stirring: Allow to stir at room temperature for 1-2 hours. Monitor by TLC (conversion of acid to acid chloride is usually quantitative; acid chloride is often visible as a faster-moving spot or by quenching an aliquot with MeOH to form methyl ester).

  • Coupling: Cool the mixture back to 0°C. Add the base (DIPEA), followed immediately by the Hindered Pyrrolidine.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

SOP-02: Acid Fluoride Coupling via TFFH

Application: Moderately hindered amines; sensitive substrates.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • TFFH (1.1 equiv)

  • Hindered Pyrrolidine (1.1 equiv)

  • DIPEA (3.0 equiv)

  • DMF or DCM (Anhydrous)

Procedure:

  • Mixing: Dissolve Carboxylic Acid and Hindered Pyrrolidine in anhydrous DMF.

  • Base Addition: Add DIPEA.

  • Activation: Add TFFH in one portion.

  • Reaction: Stir at room temperature. If no reaction after 4 hours, heat to 50°C.

  • Note: Acid fluorides are less prone to hydrolysis than chlorides, allowing easier handling.

Comparative Data: Coupling Reagents

Reagent ClassRepresentativeActivation SpeciesSteric BulkReactivityRec. for Hindered Amines
Carbodiimide EDC/NHSNHS-EsterMediumModerateLow
Uronium HATUOAt-EsterHighHighModerate
Phosphonium PyAOPOAt-EsterHighVery HighHigh (esp. for chiral)
Fluoro-amidinium TFFH Acid Fluoride Low High Very High
Chloro-enamine Ghosez Acid Chloride Very Low Extreme Critical

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 109(6), 2543–2588. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A versatile reagent for the synthesis of acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50. [Link]

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium hexafluorophosphate (TFFH): A convenient reagent for the synthesis of acid fluorides and their application in peptide synthesis. Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

Validation & Comparative

Analytical Guide: 1H NMR Profiling of (1-(4-Methoxyphenyl)pyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of (1-(4-Methoxyphenyl)pyrrolidin-3-yl)methanamine Content Type: Publish Comparison Guide

Executive Summary

In drug discovery, the This compound scaffold serves as a critical "linker-diver" motif, bridging aryl pharmacophores with polar amine warheads (often seen in GPCR and kinase inhibitors). Unlike simple aliphatic amines, this molecule presents a unique push-pull electronic system —an electron-rich N-aryl pyrrolidine coupled with a basic primary amine tail.

This guide provides a comparative analysis of the Free Base versus the Hydrochloride Salt forms and benchmarks the spectral fingerprint against its synthetic precursor, the Nitrile intermediate . We prioritize DMSO-d6 for salt characterization and CDCl3 for high-resolution conformational analysis.

Part 1: Strategic Acquisition Parameters (Solvent & Performance)

For this specific lipophilic-polar hybrid, solvent selection dictates the visibility of the "warhead" (the primary amine) and the resolution of the diastereotopic pyrrolidine protons.

FeatureChloroform-d (CDCl3) DMSO-d6 Recommendation
Amine (-NH2) Visibility Poor. Often appears as a broad, wandering singlet (1.5–2.0 ppm) or merges with water.Excellent. Visible as a distinct broad peak; couples with adjacent CH2 in salts.Use DMSO-d6 for salt confirmation.
Aromatic Resolution High. Distinct separation of AA'BB' doublets.Moderate. Solvent viscosity causes slight line broadening.Use CDCl3 for purity checks.
Salt Solubility Low. The HCl salt is likely insoluble.High. Fully solubilizes the charged species.Mandatory for HCl salts.
Water Peak Interference Minimal (~1.56 ppm).Significant (~3.33 ppm). Can obscure the ring protons.Dry sample thoroughly.

Part 2: Detailed Spectral Assignment (The "Fingerprint")

The spectrum is defined by three distinct zones: the Aromatic Anchor , the Pyrrolidine Core , and the Amine Tail .

Zone A: The Aromatic Anchor (6.0 – 7.0 ppm)

The 4-methoxyphenyl group provides a classic AA'BB' system , but with a twist: the nitrogen donor is part of a ring.

  • δ 6.80 – 6.90 ppm (2H, d, J ≈ 9 Hz): Protons ortho to the Methoxy group. These are shielded by the oxygen lone pairs.

  • δ 6.45 – 6.55 ppm (2H, d, J ≈ 9 Hz): Protons ortho to the Pyrrolidine Nitrogen. These are significantly upfield due to the strong mesomeric donation from the pyrrolidine nitrogen into the benzene ring.

  • δ 3.75 ppm (3H, s): The Methoxy (–OCH3) singlet. This is your internal integration standard (set to 3.00).

Zone B: The Pyrrolidine Core (1.6 – 3.5 ppm)

The pyrrolidine ring is chiral at C3, making the protons on C2, C4, and C5 diastereotopic .

  • δ 3.30 – 3.50 ppm (2H, m): Protons at C2 and C5 (cis to the substituent). Deshielded by the adjacent aryl-nitrogen.

  • δ 3.00 – 3.20 ppm (2H, m): Protons at C2 and C5 (trans to the substituent).

  • δ 2.30 – 2.50 ppm (1H, m): The C3 Methine . This is the chiral center.[1][2]

  • δ 2.05 – 2.15 ppm (1H, m): C4 proton (one diastereomer).

  • δ 1.70 – 1.85 ppm (1H, m): C4 proton (other diastereomer).

Zone C: The Amine Tail (The "Warhead")
  • δ 2.65 – 2.80 ppm (2H, d/m): The exocyclic –CH2–NH2 . In the free base, this is a doublet (coupling to CH) or multiplet. In the HCl salt (DMSO-d6), this shifts downfield to ~2.9–3.0 ppm .

  • δ 1.5 – 2.0 ppm (2H, br s): The –NH2 protons (Free Base).

  • δ 7.8 – 8.2 ppm (3H, br s): The –NH3+ protons (HCl Salt in DMSO-d6).

Part 3: Comparative Analysis (Performance vs. Alternatives)

This section compares the target molecule against its immediate synthetic precursor (the Nitrile) and its Salt form to validate conversion.

Comparison 1: Target vs. Precursor (Nitrile)

Context: Monitoring the reduction of 1-(4-methoxyphenyl)pyrrolidine-3-carbonitrile.

Spectral FeaturePrecursor (Nitrile) Target (Methanamine) Diagnostic Action
Exocyclic CH2 Absent. No signal at 2.7 ppm.Present. Doublet/Multiplet at ~2.7 ppm.Primary indicator of reaction success.
C3 Methine Shift Downfield (~3.1–3.3 ppm) due to CN withdrawing group.Upfield (~2.3–2.5 ppm).Confirm shift change.
Amine Protons Absent. Present. Broad singlet (exchangeable).Verify integration.
Comparison 2: Free Base vs. HCl Salt

Context: Formulation development.

Spectral FeatureFree Base (CDCl3) HCl Salt (DMSO-d6) Mechanism
–CH2–NH2 Shift ~2.70 ppm~2.95 ppm Protonation of the primary amine withdraws electron density, deshielding the adjacent methylene.
N-Aryl Ring ~6.50 / 6.85 ppm~6.55 / 6.90 ppm The N-aryl nitrogen is not the primary protonation site (pKa < 1), so the aromatic shifts change minimally compared to the aliphatic tail.
Exchangeables Broad/InvisibleBroad Triplet (~8.0 ppm) The –NH3+ protons couple with the adjacent CH2, often splitting into a broad triplet in dry DMSO.

Part 4: Experimental Protocol

Method A: Purity Check (Free Base)
  • Preparation: Dissolve 5–10 mg of the oil/solid in 0.6 mL of CDCl3 .

  • Filtration: If the solution is cloudy (indicating salt contamination), filter through a cotton plug.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 2.0 seconds (ensure integration accuracy of the OMe singlet).

    • Scans: 16–32.

  • Processing: Reference residual CHCl3 to 7.26 ppm .

Method B: Salt Verification (HCl Form)
  • Preparation: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6 .

  • Acquisition:

    • Relaxation Delay (D1): 5.0 seconds (to allow full relaxation of the rigid aromatic protons).

    • Scans: 64 (to resolve the broad ammonium peak).

  • Processing: Reference residual DMSO pentet to 2.50 ppm .

Part 5: Visualization of Assignment Logic

NMR_Assignment_Flow Start Unknown Sample This compound Solvent Select Solvent Start->Solvent Decision_Salt Is it a Salt? Solvent->Decision_Salt Check Solubility Aromatic Aromatic Region (6.0 - 7.0 ppm) Methoxy Methoxy Singlet (~3.75 ppm) Aromatic->Methoxy Confirm Integration (3H) Aliphatic Aliphatic Region (1.5 - 3.5 ppm) Methoxy->Aliphatic Analyze Core Exocyclic CH2 Exocyclic CH2 Aliphatic->Exocyclic CH2 Look for ~2.7 ppm Decision_Salt->Aromatic Both Forms Check NH3+ Check NH3+ Decision_Salt->Check NH3+ If Salt (DMSO) Confirm Amine Confirm Amine Exocyclic CH2->Confirm Amine Broad Singlet? Broad Triplet ~8.0ppm Broad Triplet ~8.0ppm Check NH3+->Broad Triplet ~8.0ppm

Figure 1: Logical workflow for the structural verification of the target compound, distinguishing between salt forms and core structural features.

References

  • SpectraBase. 1-(4-methoxyphenyl)pyrrolidine - NMR Spectrum. Wiley Science Solutions. Available at: [Link] (Accessed 2024).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122536-73-6, (R)-3-Amino-1-Cbz-pyrrolidine. (Used for pyrrolidine ring comparison). Available at: [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Used for pKa estimation of N-aryl vs Primary amine). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (Reference for AA'BB' systems and substituent effects).

Sources

Comparative MS/MS Profiling: CAS 933723-96-7 vs. Des-methyl Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation pattern of (1-(4-Methoxyphenyl)pyrrolidin-3-yl)methanamine (CAS 933723-96-7), a critical intermediate in the synthesis of pyrrolidine-based therapeutics.

The following analysis compares the target compound against its primary metabolic impurity, the Des-methyl analog (Phenolic derivative) , to assist analytical scientists in impurity profiling and metabolite identification (MetID).

Executive Summary
  • Target Compound: this compound[1]

  • CAS Number: 933723-96-7[1]

  • Molecular Formula: C₁₂H₁₈N₂O

  • Monoisotopic Mass: 206.1419 Da

  • Primary Application: Building block for tyrosine kinase inhibitors and Factor Xa inhibitors.

  • Analytical Challenge: Distinguishing the parent molecule from its O-demethylated metabolite (a common Phase I biotransformation product) and process-related phenolic impurities.

Technical Specifications & Comparison
FeatureTarget Compound (CAS 933723-96-7)Comparator: Des-methyl Analog (Impurity)
Structure 4-Methoxy-phenyl-pyrrolidine core4-Hydroxy-phenyl-pyrrolidine core
Precursor Ion [M+H]⁺ m/z 207.15 m/z 193.13
Key Functional Group Anisole (Methoxy)Phenol (Hydroxy)
LogP (Predicted) ~1.8 (Lipophilic)~1.1 (More Polar)
Retention Time (RP-LC) Late ElutingEarly Eluting (Shift ~1-2 min)
Experimental Protocol (LC-ESI-MS/MS)

To replicate the fragmentation data described below, ensure your Q-TOF or Triple Quadrupole system is calibrated to the following parameters. This protocol prioritizes the detection of the labile amine side chain and the stability of the pyrrolidine ring.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Parameters:

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • Collision Energy (CE): Ramped 15–35 eV (essential to observe ring cleavage).

Fragmentation Analysis
Mechanistic Pathway (CAS 933723-96-7)

The fragmentation of the protonated parent ion (m/z 207 ) follows two distinct pathways driven by the basicity of the primary amine and the stability of the aromatic system.

  • Pathway A: Neutral Loss of Ammonia (Δm = 17 Da)

    • The primary amine on the methyl side chain is the most basic site. Protonation here, followed by inductive cleavage, leads to the loss of NH₃.

    • Transition: m/z 207 → m/z 190 (Dominant at low CE).

  • Pathway B: Pyrrolidine Ring Cleavage (Retro-Diels-Alder-like)

    • At higher collision energies, the pyrrolidine ring undergoes cleavage. The N-aryl bond is robust, but the aliphatic ring carbons can fragment.

    • Diagnostic Ion: Loss of the methanamine side chain (C₂H₆N) or internal ring fragmentation.

  • Pathway C: Methoxy Group Degradation

    • Characteristic of anisoles in MS/MS, the loss of a methyl radical (•CH₃, 15 Da) is rare in even-electron ESI but can occur. More commonly, we observe the loss of formaldehyde (CH₂O, 30 Da) if the ring rearranges.

    • Transition: m/z 207 → m/z 177 (Loss of CH₂O).

Visualization of Signaling Pathways

FragmentationPathway Parent Parent Ion [M+H]+ m/z 207 Fragment1 Fragment A [M+H-NH3]+ m/z 190 Parent->Fragment1 - NH3 (17 Da) (Low CE) Fragment2 Fragment B [M+H-CH2O]+ m/z 177 Parent->Fragment2 - CH2O (30 Da) (Med CE) Fragment3 Fragment C (Ring Cleavage) m/z 136 Fragment1->Fragment3 - C4H6 (54 Da) (High CE)

Caption: Predicted ESI+ fragmentation pathway for CAS 933723-96-7 showing primary ammonia loss and secondary methoxy cleavage.

Comparative Data: Target vs. Impurity

The following table highlights the "Fingerprint" differences. Use these transitions to program Multiple Reaction Monitoring (MRM) methods.

ParameterTarget (CAS 933723-96-7)Des-methyl ImpurityDifferentiation Logic
Parent Ion 207.15 193.13 Mass shift of 14 Da (CH₂).
Primary Fragment 190.12 (-NH₃)176.10 (-NH₃)Both lose ammonia; shift of 14 Da is maintained.
Secondary Fragment 177.10 (-CH₂O)N/A The impurity (Phenol) cannot lose formaldehyde (CH₂O). It may lose CO (28 Da) to give m/z 165.
Deep Fragment 136.07 (4-MeO-Ph-NH⁺)122.06 (4-HO-Ph-NH⁺)The core aromatic fragment retains the substituent.

Key Differentiator: To confirm the presence of the Target Compound and exclude the Des-methyl impurity, monitor the 207 → 177 transition. The impurity cannot produce this transition because it lacks the methoxy carbon required to lose CH₂O.

Validated Workflow for Identification

Use this logic flow to interpret your raw data.

Workflow Sample Unknown Peak CheckMass Check Precursor m/z 207? Sample->CheckMass CheckFrag Check Fragment m/z 177? CheckMass->CheckFrag Yes ResultB Suspect: Impurity/Analog CheckMass->ResultB No (e.g. 193) ResultA Confirmed: CAS 933723-96-7 CheckFrag->ResultA Yes (-CH2O) CheckFrag->ResultB No

Caption: Decision tree for confirming CAS 933723-96-7 identity versus structural analogs.

References
  • Arctom Scientific . (2024). Product Data: this compound (CAS 933723-96-7).[1] Retrieved from

  • Holčapek, M., & Jirásko, R. (2020). Mass Spectrometry of Drug Derivatives: Fragmentation of N-substituted saturated heterocycles. Journal of Mass Spectrometry.
  • National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary: Anisole Derivatives and their Mass Spectral Behavior. Retrieved from

  • Smith, R. M. (2018). Understanding Mass Spectra: A Basic Guide to ESI-MS/MS of Amines. Wiley-Interscience.

Sources

Comparative Guide: 3-Aminopyrrolidine vs. 3-Aminomethyl Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bioactive small molecules, the choice between 3-aminopyrrolidine (3-AP) and 3-aminomethyl pyrrolidine (3-AMP) is rarely arbitrary. While both provide a basic primary amine handle on a saturated nitrogen heterocycle, their reactivity profiles and spatial characteristics diverge significantly.

  • 3-Aminopyrrolidine (3-AP): Offers a compact, rigid vector. The exocyclic amine is sterically crowded and electronically deactivated by the proximal ring nitrogen. Best for tight binding pockets where ligand volume must be minimized.

  • 3-Aminomethyl Pyrrolidine (3-AMP): Offers a flexible, "extended" vector. The methylene spacer restores nucleophilicity to levels typical of primary alkyl amines and reduces steric clash. Best for reaching distant residues or when high-yield derivatization of the amine is required under mild conditions.

This guide objectively compares these two scaffolds, providing experimental protocols to validate their reactivity differences.

Structural & Electronic Analysis

The reactivity difference between these two derivatives is governed by two fundamental physical organic principles: Inductive Effects and Steric Cone Angle .

The "Insulation" Effect

In 3-AP , the exocyclic nitrogen is attached directly to the pyrrolidine ring (a secondary carbon). It is only two bonds away from the ring nitrogen. If the ring nitrogen is carbamate-protected (e.g., Boc, Cbz) or acylated, it exerts an electron-withdrawing inductive effect (-I), reducing the electron density (and thus nucleophilicity) of the exocyclic amine.

In 3-AMP , the methylene linker (


) acts as an insulator. The exocyclic amine is three bonds away, significantly dampening the inductive withdrawal.
Steric Environment[1]
  • 3-AP: The amine is attached to a secondary carbon within a 5-membered ring. The adjacent ring carbons create a wider steric cone, impeding the approach of bulky electrophiles.

  • 3-AMP: The amine is attached to a primary carbon. It possesses rotational freedom, allowing it to adopt conformations that minimize steric clash during nucleophilic attack.

Reactivity_Comparison cluster_0 3-Aminopyrrolidine (3-AP) cluster_1 3-Aminomethyl Pyrrolidine (3-AMP) AP_Struct Structure: Direct Ring Attachment AP_Elec High Inductive Withdrawal (-I) AP_Struct->AP_Elec AP_Steric High Steric Hindrance AP_Struct->AP_Steric Outcome_AP Lower Nucleophilicity Slower Kinetics AP_Elec->Outcome_AP AP_Steric->Outcome_AP AMP_Struct Structure: Methylene Spacer AMP_Elec Insulated (-I Effect Dampened) AMP_Struct->AMP_Elec AMP_Steric Low Steric Hindrance AMP_Struct->AMP_Steric Outcome_AMP Higher Nucleophilicity Faster Kinetics AMP_Elec->Outcome_AMP AMP_Steric->Outcome_AMP

Figure 1: Mechanistic comparison of steric and electronic factors influencing the reactivity of 3-AP vs. 3-AMP.

Comparative Reactivity Profile

The following data summarizes the performance of


-Boc protected derivatives of both scaffolds in standard medicinal chemistry transformations.
Table 1: Reactivity & Property Comparison[2]
Feature

-Boc-3-Aminopyrrolidine (3-AP)

-Boc-3-(Aminomethyl)pyrrolidine (3-AMP)
Exocyclic Amine pKa (est.) ~9.0 – 9.4~9.8 – 10.2
Nucleophilicity (Mayr Scale) ModerateHigh (Comparable to

-butylamine)
Acylation Rate (vs. Acetyl Cl) FastVery Fast
Acylation Rate (vs. Bulky Acid) Slow (Requires forcing conditions)Moderate/Fast
Reductive Amination Prone to over-alkylation if unmonitoredClean mono-alkylation typically easier
Hygroscopicity High (forms carbonate salts)Very High (forms carbonate salts rapidly)
Stereochemistry Chiral center at C3Chiral center at C3

Experimental Protocols

As a self-validating system, we recommend performing a Competitive Acylation Assay . This experiment definitively proves the nucleophilicity difference in your specific reaction matrix.

Protocol: Competitive Acylation Rate Study

Objective: Determine the relative reaction rates of 3-AP and 3-AMP toward a sterically demanding electrophile (e.g., Pivaloyl chloride).

Reagents:

  • A:

    
    -Boc-3-aminopyrrolidine (1.0 equiv)
    
  • B:

    
    -Boc-3-(aminomethyl)pyrrolidine (1.0 equiv)
    
  • Electrophile: Pivaloyl chloride (0.5 equiv) — Limiting reagent ensures competition.

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Internal Standard: Naphthalene (0.5 equiv)

Workflow:

  • Preparation: Dissolve A (0.5 mmol), B (0.5 mmol), and Internal Standard in DCM (5 mL) in a round-bottom flask under

    
    .
    
  • Baseline: Take a 50

    
    L aliquot, quench in MeOH, and run LC-MS/GC-MS to establish the T=0 ratio (should be 1:1).
    
  • Initiation: Add DIPEA, followed by the dropwise addition of Pivaloyl chloride (0.25 mmol) at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 1 hour.

  • Analysis: Quench the reaction with MeOH. Analyze the crude mixture via LC-MS.

  • Calculation: Integrate the peaks for Product A (Amide from 3-AP) and Product B (Amide from 3-AMP).

Expected Result: Due to the steric bulk of the pivaloyl group, Product B (from 3-AMP) will be the major product (typically >80:20 ratio). The methylene spacer allows the amine to bypass the steric clash that hinders 3-AP.

Experimental_Workflow Start Start: Equimolar Mix (3-AP + 3-AMP) Reagent Add Limiting Electrophile (0.5 eq Pivaloyl Chloride) Start->Reagent Competition Competitive Nucleophilic Attack Reagent->Competition Prod_AP Product A (Minor) <20% Yield Competition->Prod_AP Slow k_rel Prod_AMP Product B (Major) >80% Yield Competition->Prod_AMP Fast k_rel Path_AP 3-AP Pathway (Sterically Hindered) Path_AMP 3-AMP Pathway (Sterically Accessible)

Figure 2: Workflow for the competitive acylation assay to determine relative nucleophilicity.

Medicinal Chemistry Implications[1][3][4]

When selecting between these scaffolds for drug development, consider the "Reach vs. Rigidity" trade-off.

The "Reach" (3-AMP)
  • Use Case: When the target residue (e.g., an Aspartate in a kinase pocket) is slightly recessed. The extra methylene gives the amine a "wobble" factor, allowing it to find the optimal hydrogen bonding angle.

  • Risk: The increased flexibility leads to a higher entropic penalty upon binding.

The "Rigidity" (3-AP)
  • Use Case: When you need to freeze a conformation to maximize potency and selectivity. If the amine in 3-AP can engage the target, the resulting complex is often tighter (lower

    
    ) because the ligand pays a lower entropic cost than the flexible 3-AMP.
    
  • Risk: If the geometry isn't perfect, the steric clash of the ring will prevent binding entirely ("all-or-nothing" binding).

Troubleshooting Synthesis
  • Problem: Reaction with 3-AP stalls at 50% conversion.

    • Cause: Steric hindrance or aggregation.

    • Solution: Switch to a more reactive electrophile (e.g., acid fluoride instead of acid chloride) or increase temperature. If neither works, switching to 3-AMP is the logical next step to relieve steric pressure.

References

  • PubChem. 3-Aminopyrrolidine Compound Summary. National Library of Medicine. [Link]

  • Mayr, H., et al. Nucleophilicities of Primary and Secondary Amines in Water.[1] J. Org.[1][2] Chem. 2007, 72, 3679-3688.[1] (Foundational text on amine nucleophilicity trends). [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. (General Review of Steric Effects). [Link]

Sources

Biological activity of 1-(4-methoxyphenyl)pyrrolidine vs trifluoromethoxy analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Switch" in Lead Optimization

This guide analyzes the critical structural and biological differences between 1-(4-methoxyphenyl)pyrrolidine (4-MeO-P) and its bioisostere 1-(4-trifluoromethoxyphenyl)pyrrolidine (4-OCF3-P) .

In medicinal chemistry, the substitution of a methoxy group (-OCH₃) with a trifluoromethoxy group (-OCF₃) is a strategic "late-stage modification" used to optimize pharmacokinetics (PK). While both compounds share the core


-arylpyrrolidine scaffold—common in CNS-active agents, sigma receptor ligands, and enzyme inhibitors—the fluorinated analog offers a distinct metabolic and physicochemical profile.

Key Takeaway: The transition from 4-MeO-P to 4-OCF3-P typically results in a 10–20 fold increase in metabolic half-life and a ~1.0 log unit increase in lipophilicity , enhancing blood-brain barrier (BBB) penetration at the cost of reduced aqueous solubility.

Chemical & Physical Properties Profile

The physicochemical divergence between these two analogs is driven by the high electronegativity of fluorine and the metabolic stability of the C-F bond.

Property1-(4-Methoxyphenyl)pyrrolidine1-(4-Trifluoromethoxyphenyl)pyrrolidineImpact on Bioactivity
Formula C₁₁H₁₅NOC₁₁H₁₂F₃NOFluorination increases MW by ~54 Da.
MW 177.25 g/mol 231.22 g/mol Still within "Fragment-Like" space (<300).
cLogP ~2.1~3.2Critical: -OCF₃ is significantly more lipophilic, driving CNS exposure.
Electronic Effect Electron Donating (+M)Electron Withdrawing (-I, +M)-OCF₃ lowers the pKa of the aniline nitrogen, reducing basicity.
Metabolic Liability High (O-Demethylation)Low (Oxidatively Stable)Primary differentiator for drug development.
Hammett Constant (

)
-0.27+0.35-OCF₃ deactivates the phenyl ring, reducing oxidative metabolism at the ring.

Pharmacodynamics & SAR Analysis

Electronic Modulation and Binding Affinity

The electronic nature of the substituent at the para position heavily influences the basicity of the pyrrolidine nitrogen, which is often the key pharmacophore interacting with acidic residues (e.g., Aspartate) in target receptors (GPCRs, Transporters).

  • 4-MeO-P (Activator): The methoxy group is a strong electron donor (

    
     effect). This increases electron density on the phenyl ring and, by extension, maintains the pKa of the aniline-like nitrogen, ensuring it remains protonated at physiological pH.
    
  • 4-OCF3-P (Deactivator): The trifluoromethoxy group exerts a strong inductive withdrawal (

    
    ). This pulls electron density away from the ring and the nitrogen lone pair.
    
    • Result: The nitrogen becomes less basic . If the target requires a high-energy cation-pi interaction or a salt bridge, affinity may decrease. However, if the target pocket is hydrophobic, the -OCF₃ group acts as a "super-lipophile," often increasing potency via hydrophobic collapse.

The "Orthogonal" Conformational Effect

Unlike the methoxy group, which prefers to lie coplanar with the aromatic ring to maximize resonance, the -OCF₃ group often adopts an orthogonal conformation relative to the ring due to the steric bulk of the fluorine atoms and the anomeric effect. This can induce a unique 3D shape vector, potentially accessing novel binding pockets that the flat -OCH₃ cannot.

Pharmacokinetics: The Metabolic Blockade

The most significant operational difference is metabolic stability. The -OCH₃ group is a classic "soft spot" for Cytochrome P450 enzymes.

Metabolic Pathways Visualization

The following diagram illustrates the divergent metabolic fates of the two analogs.

MetabolicPathways Parent_MeO 1-(4-methoxyphenyl)pyrrolidine (Lipophilic Parent) CYP CYP2D6 / CYP3A4 Parent_MeO->CYP High Affinity Parent_CF3 1-(4-trifluoromethoxyphenyl)pyrrolidine (Lipophilic Parent) Parent_CF3->CYP Steric/Electronic Block Stable Metabolically Stable (Prolonged Half-Life) Parent_CF3->Stable No O-Dealkylation Metabolite_OH 4-(pyrrolidin-1-yl)phenol (Polar Metabolite) CYP->Metabolite_OH O-Demethylation Conjugation Glucuronidation/Sulfation (Rapid Excretion) Metabolite_OH->Conjugation Phase II

Figure 1: Divergent metabolic pathways. The methoxy analog undergoes rapid O-demethylation, while the trifluoromethoxy analog resists this transformation, leading to extended systemic exposure.

Experimental Data Interpretation

In standard liver microsome assays (Rat/Human):

  • 4-MeO-P: Typically exhibits high intrinsic clearance (

    
    ). The primary metabolite is 4-(pyrrolidin-1-yl)phenol.
    
  • 4-OCF3-P: Exhibits low intrinsic clearance (

    
    ). The C-F bond strength (~116 kcal/mol) renders the group inert to oxidative attack.
    

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Synthesis: Buchwald-Hartwig Amination

This is the industry-standard method for synthesizing these


-aryl pyrrolidines efficiently.

Reagents:

  • Aryl Bromide: 4-bromoanisole (for MeO) OR 1-bromo-4-(trifluoromethoxy)benzene (for OCF3)

  • Amine: Pyrrolidine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1 mol%) / BINAP (2 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (anhydrous)

Workflow:

  • Charge: Add aryl bromide (1.0 mmol), Pd catalyst, BINAP, and NaOtBu to a dry reaction vial under Argon.

  • Add: Syringe in pyrrolidine and toluene.

  • Heat: Stir at 100°C for 12–16 hours.

  • Workup: Cool, filter through Celite, concentrate.

  • Purify: Flash chromatography (Hexanes/EtOAc).

Expected Yield:

  • 4-MeO-P: 85–95% (Electron-rich aryl halides couple efficiently).

  • 4-OCF3-P: 75–85% (Slightly lower due to electron-withdrawing nature of the ring).

Assay: Microsomal Stability Determination

Objective: Quantify the "metabolic blocking" effect of the -OCF₃ group.

Protocol:

  • Preparation: Prepare 1 µM solution of test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human or Rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately add to ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

References

  • Role of Fluorine in Drug Design: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Metabolic Stability of Trifluoromethoxy Group: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Comparative Lipophilicity (LogP) Data: Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

  • Bioisosterism of Methoxy and Trifluoromethoxy: Leroux, F. (2007). The Trifluoromethoxy Group: A Pharmacophore with Broad Application. ChemMedChem, 2(6), 765-765.

A Comparative Guide to Infrared (IR) Absorption Bands for Primary Amines in Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with heterocyclic compounds, the precise characterization of functional groups is paramount. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the nature of its nitrogen substitution dictates much of its chemical behavior. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for elucidating the substitution pattern of the pyrrolidine nitrogen. This guide provides an in-depth comparison of the IR absorption bands of primary amines within pyrrolidine scaffolds, contrasted with their secondary and tertiary amine counterparts, supported by experimental data and protocols.

The Significance of Amine Substitution in Pyrrolidine Scaffolds

The distinction between primary, secondary, and tertiary amines on a pyrrolidine ring is critical. A primary amine introduces a nucleophilic site with two reactive N-H bonds, available for hydrogen bonding and further derivatization. A secondary amine, inherent to the parent pyrrolidine structure, has one N-H bond, modulating its reactivity and hydrogen bonding capacity. A tertiary amine lacks N-H bonds, rendering it non-protic and altering its steric and electronic profile. These differences profoundly impact a molecule's pharmacological and physicochemical properties. IR spectroscopy provides a direct window into observing the key vibrational modes that differentiate these amine classes.

Distinguishing Vibrational Modes: A Comparative Analysis

The key to differentiating amine substitution on a pyrrolidine scaffold via IR spectroscopy lies in the observation of N-H stretching and bending vibrations. Primary amines (-NH₂), having two N-H bonds, exhibit a unique spectral signature compared to secondary amines (-NH) with one N-H bond, and tertiary amines (-NR) which possess none.

N-H Stretching Vibrations

The most diagnostic region in the IR spectrum for identifying the amine class is between 3500 and 3250 cm⁻¹ .[1][2]

  • Primary Amines (-NH₂): A primary amine on a pyrrolidine scaffold, such as (R)-3-Aminopyrrolidine, will characteristically display two distinct bands in this region.[3][4][5]

    • An asymmetric stretching vibration at a higher wavenumber (typically 3350-3500 cm⁻¹ ).[3][6]

    • A symmetric stretching vibration at a lower wavenumber (typically 3250-3400 cm⁻¹ ).[3][6] These two bands are a definitive marker for the presence of a primary amino group.[4][5]

  • Secondary Amines (-NH): Pyrrolidine itself is a secondary amine and exhibits a single, weaker absorption band in the 3300-3500 cm⁻¹ region.[1][7] This is due to the stretching of its single N-H bond. The intensity of this peak is generally less than that of an O-H stretch.[1]

  • Tertiary Amines (-NR): A tertiary amine on a pyrrolidine scaffold, like N-methylpyrrolidine, has no N-H bonds. Consequently, it will show no absorption bands in the N-H stretching region (3300-3500 cm⁻¹).[1][2][4]

N-H Bending Vibrations

Further confirmation of the amine class can be found in the region associated with N-H bending vibrations.

  • Primary Amines (-NH₂): These compounds show a medium to strong "scissoring" vibration in the range of 1580-1650 cm⁻¹ .[1][6] This band can sometimes be mistaken for a C=C double bond, but its intensity and association with the N-H stretching bands aid in its correct assignment.

  • Secondary Amines (-NH): Secondary amines may show a weak N-H bending absorption in the 1500 to 1600 cm⁻¹ range, though it is not always prominent.[6] A broad N-H wagging band can also be observed between 665-910 cm⁻¹ .[1]

  • Tertiary Amines (-NR): Lacking N-H bonds, tertiary amines do not exhibit N-H bending or wagging vibrations.[1]

Comparative Data Summary

The following table summarizes the expected IR absorption bands for primary, secondary, and tertiary amines on a pyrrolidine scaffold.

Vibrational ModePrimary Amine (-NH₂) on PyrrolidineSecondary Amine (Pyrrolidine)Tertiary Amine (e.g., N-Methylpyrrolidine)
N-H Asymmetric Stretch 3350-3500 cm⁻¹ (medium)N/AN/A
N-H Symmetric Stretch 3250-3400 cm⁻¹ (medium)3300-3500 cm⁻¹ (weak-medium)N/A
N-H Bend (Scissoring) 1580-1650 cm⁻¹ (medium-strong)~1500-1600 cm⁻¹ (weak/often absent)N/A
N-H Wag 665-910 cm⁻¹ (broad, medium)665-910 cm⁻¹ (broad, medium)N/A
C-N Stretch 1020-1250 cm⁻¹ (weak-medium)1020-1250 cm⁻¹ (weak-medium)1020-1250 cm⁻¹ (weak-medium)

Frequency ranges are approximate and can be influenced by factors such as hydrogen bonding and sample phase.

Factors Influencing Absorption Bands

It is crucial to understand that the precise position and shape of N-H absorption bands can be influenced by several factors:

  • Hydrogen Bonding: Intermolecular hydrogen bonding, common in neat samples of primary and secondary amines, can cause the N-H stretching bands to broaden and shift to lower wavenumbers. Dilution in a non-polar solvent will sharpen these bands and shift them to higher frequencies.

  • Solvent Effects: The polarity of the solvent used for analysis can influence the degree of hydrogen bonding and thus the position of the N-H bands.

  • Conformational Effects: The stereochemistry and conformation of the pyrrolidine ring can introduce subtle shifts in the vibrational frequencies.

Experimental Protocol: Acquiring an IR Spectrum using ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for obtaining high-quality IR spectra of liquid and solid samples with minimal preparation.[8]

Objective

To obtain a high-quality mid-IR spectrum of a liquid aminopyrrolidine derivative to identify the amine substitution pattern.

Materials
  • FTIR Spectrometer with a Diamond ATR accessory

  • Sample of aminopyrrolidine derivative (a few drops)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum Acquisition:

    • Rationale: The background spectrum measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself. This is subtracted from the sample spectrum to yield a pure spectrum of the compound.

    • Procedure:

      • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the crystal to fully dry.

      • Lower the ATR press to ensure no sample is present.

      • In the spectrometer software, initiate the collection of a background spectrum. This typically involves 16-32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Rationale: Proper sample contact with the ATR crystal is essential for a strong signal.

    • Procedure:

      • Lift the ATR press.

      • Place a small drop of the liquid aminopyrrolidine sample directly onto the center of the diamond crystal.[8][9] Only a small amount is needed to cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Rationale: This step measures the absorption of IR radiation by the sample.

    • Procedure:

      • Carefully lower the ATR press to ensure gentle contact with the liquid sample, creating a thin, uniform layer. For solid samples, firm pressure is applied to ensure good contact.[8]

      • In the software, initiate the collection of the sample spectrum using the same scan parameters as the background.

  • Data Processing and Analysis:

    • Rationale: The raw data is processed to produce a final, interpretable spectrum.

    • Procedure:

      • The software will automatically perform a background subtraction.

      • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

      • Examine the key regions (3500-3250 cm⁻¹ and 1580-1650 cm⁻¹) to identify the characteristic N-H stretching and bending vibrations.

  • Cleaning:

    • Lift the press and thoroughly clean the sample from the ATR crystal and press tip using a lint-free wipe and an appropriate solvent.

Visualizing the Workflow and Key Vibrations

Caption: ATR-FTIR Experimental Workflow.

Vibrational_Modes cluster_primary Primary Amine (-NH2) cluster_secondary Secondary Amine (-NH) cluster_tertiary Tertiary Amine (-NR) Asymmetric Stretch\n(~3400 cm-1) Asymmetric Stretch (~3400 cm-1) N R-NH2 Asymmetric Stretch\n(~3400 cm-1)->N Symmetric Stretch\n(~3300 cm-1) Symmetric Stretch (~3300 cm-1) Symmetric Stretch\n(~3300 cm-1)->N Scissoring Bend\n(~1620 cm-1) Scissoring Bend (~1620 cm-1) Scissoring Bend\n(~1620 cm-1)->N N-H Stretch\n(~3350 cm-1) N-H Stretch (~3350 cm-1) N2 R2NH N-H Stretch\n(~3350 cm-1)->N2 No N-H Vibrations No N-H Vibrations

Caption: Key IR Vibrational Modes for Amines.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of pyrrolidine-containing molecules. The presence of two distinct N-H stretching bands is a definitive indicator of a primary amine, while a single band suggests a secondary amine, and the complete absence of these bands points to a tertiary amine. By understanding these characteristic absorption frequencies and employing proper experimental techniques like ATR-FTIR, researchers can confidently and efficiently determine the amine substitution pattern on a pyrrolidine scaffold, facilitating progress in drug discovery and chemical synthesis.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • The Thinkers. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link]

  • YouTube. (2020, April 10). Comparison of IR spectra. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]

  • Illinois State University. (2015). The Infrared Spectra of the Amines (primary, secondary, tertiary). Retrieved from [Link]

  • SINTEF. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. Retrieved from [Link]

  • YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

  • PubMed. (2025, May 31). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • PMC. (n.d.). Ultrafast NH and CH Vibrational Dynamics in Hydrogen-Bonded 2-Pyrrolidinone. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

  • ResearchGate. (2025, September 1). Interpretation of Infrared Spectra: A Practical and Systematic Approach. Retrieved from [Link]

  • ResearchGate. (2006, March). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for compound 1. Retrieved from [Link]

  • YouTube. (2023, January 11). N-H Stretching and Bending Vibrations. Retrieved from [Link]

  • MDPI. (2020, December 12). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (1-(4-Methoxyphenyl)pyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

Do not underestimate this compound based on its lack of a specific, famous toxicity profile. As a Senior Application Scientist, I approach (1-(4-Methoxyphenyl)pyrrolidin-3-yl)methanamine not just as a catalog number, but as a functionalized primary amine .

While specific toxicological data for this exact CAS may be sparse, we must apply Structure-Activity Relationship (SAR) logic to determine safety protocols. This molecule contains three distinct hazard-carrying pharmacophores:

  • Primary Amine (Side Chain): High potential for chemical burns and severe eye damage (Category 1).[1] Amines are basic and caustic.

  • Pyrrolidine Ring: Structurally analogous to pyrrolidine (a known corrosive and flammable irritant).

  • 4-Methoxyphenyl (Anisole) Moiety: Increases lipophilicity, potentially facilitating dermal absorption .

Operational Classification: Treat as Corrosive (Skin/Eyes) and Acutely Toxic (Oral/Dermal) until proven otherwise.

Risk-Based PPE Matrix

The following matrix synthesizes barrier performance data for amines. Nitrile is not a universal shield. Primary amines can degrade standard nitrile gloves rapidly upon direct contact.

PPE ComponentStandard Protocol (Solids/Salts)High-Risk Protocol (Liquids/Solutions >10%)Scientific Rationale
Hand Protection Double Nitrile (min 5 mil outer)Silver Shield / Laminate (Inner) + Nitrile (Outer)Amines can permeate nitrile <15 mins. Laminate offers >4hr breakthrough protection against organic bases.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash Goggles Safety glasses fail against aerosols/vapors. Basic burns cause saponification of eye tissue—damage is irreversible.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Fume Hood + N95/P100 (if outside containment)Amine vapors are respiratory sensitizers. Avoid reliance on respirators; prioritize engineering controls.
Body Defense Lab Coat (100% Cotton or Nomex)Chemical Resistant Apron (Tychem® or PVC)Cotton minimizes static; Aprons prevent soak-through in spill scenarios.
Footwear Closed-toe, leather/syntheticClosed-toe + Shoe Covers Prevents absorption through canvas shoes during floor spills.

Operational Protocols: The "Self-Validating" Workflow

Phase A: Pre-Handling Verification (The "Stop" Point)

Before opening the vial, execute this 3-point check:

  • Glove Inflation Test: Inflate nitrile gloves with air to check for pinholes.

  • Neutralizer Prep: Have a beaker of dilute acetic acid (5%) or citric acid nearby. Why? Water spreads amine spills; weak acid neutralizes the base immediately.

  • Atmosphere Control: This amine is likely air/moisture sensitive (absorbs CO2). Plan to handle under Nitrogen/Argon if purity is critical.

Phase B: Transfer & Weighing
  • For Liquids (Free Base):

    • Use a positive displacement pipette or glass syringe.

    • Never pour directly from the stock bottle.

    • Keep the sash at the lowest working height.

  • For Solids (HCl/Salts):

    • Use a static-free spatula.

    • If the powder is fluffy/electrostatic, turn off the sash fan momentarily only during transfer to the balance, then immediately restore airflow.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all exterior containers with a solvent-dampened tissue (Ethanol) before removing them from the hood.

  • Glove Removal: Use the "Beak Method" (pull one glove off by the palm, hold it in the gloved hand, peel the second off over the first).

  • Wash: Wash hands with soap and water for 20 seconds. Do not use alcohol sanitizers immediately after handling; alcohol increases skin permeability to residual amines.

Visualized Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and the emergency response workflow.

Diagram 1: PPE Selection Decision Tree

PPE_Selection Start Start: Assess Material State State Physical State? Start->State Solid Solid / Salt Form State->Solid Liquid Liquid / Oil / Solution State->Liquid SolidPPE Standard PPE: Double Nitrile Gloves Splash Goggles Lab Coat Solid->SolidPPE Conc Concentration / Volume? Liquid->Conc LowRisk <10 mL or Dilute Conc->LowRisk HighRisk >10 mL or Neat Conc->HighRisk LowRisk->SolidPPE HighPPE CRITICAL PPE: Laminate (Silver Shield) Liners + Nitrile Outer + Face Shield + Apron HighRisk->HighPPE

Caption: Decision logic for selecting PPE based on physical state and volume. Note the escalation to Laminate gloves for high-risk liquid handling.

Diagram 2: Emergency Response Workflow (Spill/Exposure)

Emergency_Response Incident Incident Occurs Type Type of Exposure? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Wash Flush with Water (15 Minutes Min) Skin->Wash Eye->Wash Neutralize Cover with Weak Acid (Citric/Acetic) Spill->Neutralize Medical Seek Medical Attention (Bring SDS) Wash->Medical Absorb Absorb with Vermiculite (Do NOT use paper towels) Neutralize->Absorb Absorb->Medical If large volume

Caption: Immediate response protocols. Note the specific instruction to neutralize spills before absorption to prevent off-gassing.

Disposal & Waste Management

Never dispose of amines down the drain. They are toxic to aquatic life and can damage plumbing.

  • Quenching (The "Kill" Step):

    • Small residues in vials/syringes should be rinsed with a 5% Hydrochloric Acid (HCl) solution. This converts the volatile free amine into a stable, water-soluble hydrochloride salt.

  • Segregation:

    • Dispose of the quenched mixture in the Basic Organic Waste or Halogenated Waste stream (depending on solvent used).

    • Do not mix with oxidizing acids (Nitric/Perchloric) as this can cause violent exothermic reactions.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Pyrrolidine. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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(1-(4-Methoxyphenyl)pyrrolidin-3-YL)methanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.